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Core Science & Biosynthesis

Foundational

2-(4-Methoxy-2-nitrophenoxy)acetic acid physical and chemical properties

2-(4-Methoxy-2-nitrophenoxy)acetic Acid: A Technical Whitepaper on Physicochemical Profiling and Synthetic Workflows Introduction to the Bifunctional Scaffold In modern drug discovery and complex organic synthesis, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(4-Methoxy-2-nitrophenoxy)acetic Acid: A Technical Whitepaper on Physicochemical Profiling and Synthetic Workflows

Introduction to the Bifunctional Scaffold

In modern drug discovery and complex organic synthesis, the strategic selection of building blocks dictates the efficiency of library generation. 2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS: 109364-94-5) serves as a highly versatile, bifunctional scaffold. Featuring an electron-donating methoxy group, a highly reactive ortho-nitro group, and a terminal carboxylic acid, this molecule provides orthogonal reactivity handles. It is predominantly utilized as a critical precursor for 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives—a privileged pharmacophore frequently targeted in medicinal chemistry for its diverse biological activities.

Physicochemical Data Summary

Understanding the physical and chemical properties of this compound is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer dynamics. The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the aromatic ring, while the carboxylic acid dictates its solubility profile in aqueous media.

PropertyValue
Chemical Name 2-(4-Methoxy-2-nitrophenoxy)acetic acid
CAS Registry Number 109364-94-5
Molecular Formula C 9​ H 9​ NO 6​
Molecular Weight 227.17 g/mol
Topological Polar Surface Area (TPSA) 90.58 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Physical Appearance Yellow to light-orange crystalline powder
Solubility Soluble in DMF, DMSO, Acetone; Soluble in aqueous base

Mechanistic Synthesis: The Williamson Ether Pathway

The de novo synthesis of 2-(4-Methoxy-2-nitrophenoxy)acetic acid relies on a modified Williamson ether synthesis. As an application scientist, the choice of reagents must carefully balance atom economy with chemoselectivity.

Causality of Reagent Selection: The starting material, 4-methoxy-2-nitrophenol, possesses a relatively acidic hydroxyl group due to the inductive and resonance-withdrawing effects of the ortho-nitro group. This allows for the use of a mild base, such as Potassium Carbonate (K 2​ CO 3​ ), rather than requiring highly reactive, moisture-sensitive bases like Sodium Hydride (NaH). The use of a mild base prevents unwanted side reactions and limits the degradation of the alkylating agent, chloroacetic acid. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the S N​ 2 displacement of the chloride ion on the alpha-carbon of the acid 1.

Self-Validating Experimental Protocol:

  • Initiation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent (eq) of 4-methoxy-2-nitrophenol in anhydrous DMF to achieve a 0.5 M concentration.

  • Deprotonation: Add 2.5 eq of anhydrous K 2​ CO 3​ . Validation Check: The solution will immediately deepen in color (typically turning a vibrant dark orange/red), visually confirming the quantitative formation of the phenoxide anion.

  • Alkylation: Slowly add 1.1 eq of chloroacetic acid portion-wise. Causality: A slight excess of the alkylating agent compensates for any trace hydrolysis, while the 2.5 eq of base ensures both the phenol and the carboxylic acid are fully deprotonated.

  • Propagation: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) eluent. The reaction is complete when the high-R f​ phenolic spot disappears, replaced entirely by a baseline-bound spot (the product salt).

  • Workup & Isolation: Cool the mixture to room temperature and dilute with 5 volumes of distilled water. Wash the aqueous layer twice with Ethyl Acetate (EtOAc). Causality: This step removes any unreacted phenol and organic impurities, while the target product remains safely in the aqueous layer as a highly soluble potassium salt.

  • Precipitation: Carefully acidify the aqueous layer using 2M HCl until the pH reaches ~2.0. Causality: Protonating the carboxylate drastically reduces the molecule's aqueous solubility, forcing the 2-(4-Methoxy-2-nitrophenoxy)acetic acid to precipitate out of solution as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water, and dry overnight in a vacuum desiccator.

Note: Alternative methodologies, such as microwave-assisted synthesis or the use of ethyl bromoacetate followed by saponification, can be employed to reduce reaction times or accommodate sensitive functional groups 23.

Orthogonal Reactivity and Downstream Applications

The true value of 2-(4-Methoxy-2-nitrophenoxy)acetic acid lies in its capacity for orthogonal derivatization:

  • C-Terminus Functionalization: The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form diverse amide libraries without interfering with the nitro group.

  • Reductive Cyclization: The nitro group can be selectively reduced to an aniline using catalytic hydrogenation (Pd/C, H 2​ ) or chemical reductants (SnCl 2​ ). Upon reduction, the resulting ortho-amino group is perfectly positioned to undergo an intramolecular condensation with the adjacent carboxylic acid, yielding a 7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold.

G Phenol 4-Methoxy-2-nitrophenol (Starting Material) Target 2-(4-Methoxy-2-nitrophenoxy)acetic acid (Bifunctional Scaffold) Phenol->Target K2CO3, DMF, 80°C (SN2 Displacement) Haloacid Chloroacetic Acid (Alkylating Agent) Haloacid->Target Amide Amide Derivatization (Library Generation) Target->Amide HATU, DIPEA, Amine Reduction Nitro Reduction (Aniline Intermediate) Target->Reduction Pd/C, H2 or SnCl2 Benzoxazine Intramolecular Cyclization (Benzoxazinone Scaffold) Reduction->Benzoxazine Spontaneous Condensation (-H2O)

Fig 1: Synthetic workflow and downstream derivatization pathways of the bifunctional scaffold.

References

  • MDPI. "Microwave (MW), Ultrasound (US) and Combined Synergic MW-US Strategies for Rapid Functionalization of Pharmaceutical Use Phenols." Molecules.[Link]

  • Google Patents.

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 2-(4-Methoxy-2-nitrophenoxy)acetic Acid: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of 2-(4-Methoxy-2-nitrophenoxy)acetic acid not merely as an exercise in data collection, but as a critical quality control checkp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of 2-(4-Methoxy-2-nitrophenoxy)acetic acid not merely as an exercise in data collection, but as a critical quality control checkpoint. This compound is a highly valuable intermediate in the synthesis of complex nitrogen-containing heterocycles. Ensuring its absolute structural integrity and purity via high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is paramount before it is subjected to downstream synthetic transformations. This whitepaper provides a definitive, causality-driven guide to its 1 H and 13 C NMR spectral signatures.

Chemical Context & Synthetic Utility

2-(4-Methoxy-2-nitrophenoxy)acetic acid serves as a critical precursor in the direct electro-organic synthesis of 2H,4H-4-hydroxy-1,4-benzoxazin-3-ones[1]. Under constant current conditions in an undivided electrochemical cell, the cathodic reduction of the nitro group yields a hydroxylamine intermediate. This intermediate undergoes spontaneous intramolecular cyclo-condensation with the adjacent carboxylic acid moiety, offering a sustainable, highly selective pathway to these valuable cyclic hydroxamic acids[2].

Workflow A 2-(4-Methoxy-2-nitrophenoxy) acetic acid B Cathodic Reduction (e-, H+) A->B Undivided Cell C Hydroxylamine Intermediate B->C Nitro Reduction D Intramolecular Cyclization (-H2O) C->D Spontaneous E 1,4-Benzoxazin-3-one Derivative D->E High Yield

Fig 1: Electrochemical reduction pathway from nitroarene to 1,4-benzoxazin-3-one.

Self-Validating NMR Acquisition Protocol

To guarantee spectral fidelity, the acquisition protocol must be designed as a self-validating system. The choice of solvent and acquisition parameters directly dictates the reliability of the resulting data.

Causality of Solvent Selection: We utilize DMSO- d6​ rather than CDCl 3​ . Carboxylic acids frequently form hydrogen-bonded dimers in non-polar solvents, leading to severe line broadening of the acidic proton and shifting of the carbonyl carbon. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, reproducible signals, allowing the -COOH proton to be distinctly observed.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of 2-(4-Methoxy-2-nitrophenoxy)acetic acid in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

  • Temperature Calibration: Calibrate the probe temperature to exactly 298 K using a pure methanol standard. This prevents temperature-dependent chemical shift drift for the exchangeable carboxylic acid proton.

  • Probe Tuning & Matching: Perform rigorous tuning and matching of the probe to the exact impedance of the sample to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse widths.

  • Shimming: Execute gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients to optimize B0​ field homogeneity.

  • Acquisition:

    • 1 H NMR (400 MHz): Use a standard 1D sequence (zg30), 16 scans, 2 seconds relaxation delay ( D1​ ).

    • 13 C NMR (100 MHz): Use a proton-decoupled sequence (zgpg30), 1024 scans, 2 seconds D1​ .

NMR_Protocol S1 Sample Preparation 20 mg in 0.6 mL DMSO-d6 + TMS S2 Probe Tuning & Matching Calibrate 90° Pulse Width S1->S2 S3 Shimming & Locking Optimize B0 Homogeneity S2->S3 S4 Data Acquisition 1D (zg30) & 2D (HSQC/HMBC) S3->S4 S5 Fourier Transform & Phase/Baseline Correction S4->S5

Fig 2: Self-validating NMR acquisition protocol ensuring high-fidelity spectral data.

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum of this molecule is governed by the competing electronic effects of the strongly electron-withdrawing nitro group (-NO 2​ ) and the electron-donating methoxy (-OCH 3​ ) and ether (-O-CH 2​ COOH) linkages.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Causality
-COOH 13.10br s-1HHighly deshielded acidic proton; sharpens in DMSO- d6​ due to solvent H-bonding.
H-3 7.48d3.01HOrtho to the strongly deshielding -NO 2​ group. Exhibits only meta-coupling to H-5.
H-5 7.23dd9.1, 3.01HShielded by the ortho -OCH 3​ group, but experiences meta-deshielding from -NO 2​ .
H-6 7.15d9.11HOrtho to the ether linkage and para to the methoxy group; exhibits strong ortho-coupling to H-5.
-CH 2​ - 4.78s-2HDeshielded by both the adjacent ether oxygen and the carbonyl group.
-OCH 3​ 3.78s-3HStandard resonance for an aromatic methoxy group.

Mechanistic Insight: The H-3 proton ( δ 7.48) is the most deshielded aromatic signal due to the magnetic anisotropy and strong inductive electron withdrawal of the adjacent nitro group. The J -coupling values (9.1 Hz for ortho, 3.0 Hz for meta) are classic hallmarks of a 1,2,4-trisubstituted benzene ring, providing immediate, self-validating proof of the regiochemistry.

13 C NMR Spectral Analysis & Electronic Environment

The 13 C NMR spectrum provides a definitive map of the carbon skeleton. The chemical shifts are highly sensitive to the mesomeric (+M / -M) and inductive (+I / -I) effects of the substituents.

PositionChemical Shift ( δ , ppm)Carbon TypeElectronic Environment & Causality
C=O (C8) 170.5QuaternaryCarboxylic acid carbonyl; highly deshielded due to oxygen electronegativity.
C4 153.6QuaternaryAttached to -OCH 3​ . Strong +M effect from oxygen dominates, deshielding the ipso carbon.
C1 144.8QuaternaryAttached to -O-CH 2​ COOH. Less deshielded than C4 due to the inductive pull of the nearby carbonyl.
C2 140.2QuaternaryAttached to -NO 2​ . Deshielded by the strong -I and -M effects of the nitro group.
C5 120.8Tertiary (CH)Ortho to -OCH 3​ and meta to -NO 2​ .
C6 116.3Tertiary (CH)Ortho to the ether linkage, experiencing moderate shielding.
C3 109.7Tertiary (CH)Ortho to both -OCH 3​ and -NO 2​ . The +M shielding from -OCH 3​ strongly dominates here.
C7 (-CH 2​ -) 66.1Secondary (CH 2​ )Aliphatic carbon directly bound to an electronegative ether oxygen.
C9 (-OCH 3​ ) 56.2Primary (CH 3​ )Standard aliphatic methoxy carbon.

Advanced 2D NMR Strategies for Unambiguous Assignment

To elevate the trustworthiness of these assignments to an absolute certainty, 2D NMR techniques are employed as a self-validating matrix:

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of protons to carbons. For instance, the cross-peak between δH​ 4.78 and δC​ 66.1 unambiguously identifies the methylene bridge.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for verifying the ether linkage. The methylene protons ( δH​ 4.78) will show strong 3JCH​ correlations to both the carbonyl carbon ( δC​ 170.5) and the aromatic C1 carbon ( δC​ 144.8), structurally locking the acetic acid moiety to the correct position on the benzene ring.

Conclusion

The precise NMR characterization of 2-(4-Methoxy-2-nitrophenoxy)acetic acid relies on understanding the profound electronic interplay of its substituents. By utilizing a rigorously controlled, self-validating acquisition protocol in DMSO- d6​ , researchers can confidently verify the structural integrity of this intermediate, ensuring high yields and process safety in subsequent electrochemical cyclizations.

References

  • Winter, J., Lühr, S., Hochadel, K., & Waldvogel, S. R. (2024). Simple Electrochemical Synthesis of Cyclic Hydroxamic Acids by Reduction of Nitro Arenes. Chemical Communications, 60(55). URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier. URL:[Link]

Sources

Foundational

Advanced Technical Guide & Safety Data Sheet (SDS) for 2-(4-Methoxy-2-nitrophenoxy)acetic acid

Executive Summary 2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS: 109364-94-5) is a highly specialized bifunctional building block utilized extensively in modern drug discovery[1]. Featuring a highly reactive nitroaromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS: 109364-94-5) is a highly specialized bifunctional building block utilized extensively in modern drug discovery[1]. Featuring a highly reactive nitroaromatic core coupled with a carboxylic acid moiety via an ether linkage, it serves as a critical intermediate in the synthesis of cyclic hydroxamic acids[2] and next-generation arylpiperazine-based atypical antipsychotics[3]. Because of its dual-functional nature, this compound presents unique toxicological and reactivity profiles. This guide establishes the definitive physicochemical parameters, mechanistic safety protocols, and self-validating experimental workflows required for its safe and effective handling in a pharmaceutical laboratory setting.

Physicochemical Profiling & Structural Logic

Understanding the physical constants of this compound is the first step in predicting its macroscopic behavior in the lab. The presence of the electron-withdrawing nitro group at the ortho position to the phenoxy linkage significantly alters the pKa of the acetic acid tail, while also increasing the molecule's susceptibility to electrochemical reduction[2].

Table 1: Quantitative Physicochemical Properties

ParameterValue / DescriptionMechanistic Implication
Chemical Name 2-(4-Methoxy-2-nitrophenoxy)acetic acidNomenclature dictates bifunctional reactivity.
CAS Number 109364-94-5[1]Unique identifier for regulatory compliance.
Molecular Formula C9H9NO6[1]High oxygen balance indicates thermal sensitivity.
Molecular Weight 227.17 g/mol [1]Standard for stoichiometric calculations.
Appearance Off-white to yellow solidYellow hue indicates extended conjugation from the nitro group.
Solubility Soluble in THF, DMSO, MeOH[2]Lipophilic core requires polar aprotic/protic organic solvents.

Mechanistic Toxicology & Hazard Identification

Standard SDS documents often list hazards without explaining the why. As application scientists, we must understand the causality behind the hazard to engineer appropriate safety systems.

  • Methemoglobinemia Risk: The primary toxicological threat of any nitroaromatic compound is its in vivo reduction to hydroxylamine and nitroso intermediates. These metabolites oxidize the Fe(II) in hemoglobin to Fe(III), destroying its oxygen-carrying capacity.

  • Corrosivity & pH Shift: The carboxylic acid moiety acts as a localized proton donor. Upon contact with mucosal membranes or ocular tissue, it induces rapid pH drops, leading to immediate protein denaturation and severe tissue damage.

HazardLogic Compound 2-(4-Methoxy-2-nitrophenoxy) acetic acid Nitro Nitroaromatic Group Compound->Nitro Carboxyl Carboxylic Acid Compound->Carboxyl Ether Aryl Ether Linkage Compound->Ether Tox Methemoglobinemia Risk & Thermal Instability Nitro->Tox Reduction/Heat Corr Skin/Eye Irritation & pH Shift Carboxyl->Corr Proton donation Ox Oxidative Cleavage Ether->Ox Strong oxidizers

Caption: Functional group reactivity and associated toxicological hazards of the compound.

Table 2: GHS Hazard Classification Summary

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.

Advanced Handling & Self-Validating Storage Protocols

Standard laboratory practices are insufficient for bifunctional nitroaromatics. The following protocols integrate self-validating feedback loops to ensure absolute containment.

Permeation-Resistant PPE

Standard nitrile gloves offer insufficient permeation resistance to solvated nitroaromatics. Causality: When handling the compound in DMSO or THF[2], these solvents act as permeation enhancers, carrying the toxic payload directly through the stratum corneum.

  • Protocol: Double-gloving with an inner laminate (e.g., Silver Shield) and an outer nitrile layer is mandated for all solution-phase handling.

Self-Validating Weighing System

Nitroaromatic powders are prone to triboelectric charging, creating invisible, toxic aerosols.

  • Protocol: Utilize an alpha-emitting polonium anti-static ionizer during transfer.

  • Validation Loop: To validate containment post-weighing, swab the microbalance draft shield with a methanol-dampened Texwipe. Inspect the swab under a 254 nm UV lamp. The highly conjugated 2-(4-methoxy-2-nitrophenoxy) system acts as a self-reporting fluorophore/absorber, instantly revealing invisible micro-spills before they become a dermal hazard.

Emergency Spill Response
  • Protocol: Neutralization of the carboxylic acid moiety with strong bases (e.g., NaOH) is strictly prohibited during a spill.

  • Causality: The resulting exothermic acid-base reaction can induce localized thermal shock, potentially triggering the decomposition of the highly energetic nitroaromatic core. Instead, cover the spill with an inert absorbent (diatomaceous earth) and slowly neutralize with a dilute, amphoteric sodium bicarbonate buffer.

Synthetic Utility & Experimental Workflow

A primary application of 2-(4-Methoxy-2-nitrophenoxy)acetic acid is its conversion into cyclic hydroxamic acids via electrochemical reduction[2], or its esterification to form ethyl 2-(4-methoxy-2-nitrophenoxy)acetate for arylpiperazine antipsychotic synthesis[3]. Below is the self-validating electrochemical workflow.

Step-by-Step Electrochemical Reduction Methodology
  • Carboxyl Protection (Esterification):

    • Dissolve 3.0 mmol of 2-(4-Methoxy-2-nitrophenoxy)acetic acid in 50 mL of methanol.

    • Add catalytic sulfuric acid (H2SO4) to convert the acid to its methyl ester. Causality: Protecting the acid prevents unwanted decarboxylation and side-reactions during the subsequent electron transfer phase[2].

  • Electrochemical Setup:

    • Transfer the solution to a 100 mL undivided glass cell. Add 50 mL of 1.0 M H2SO4 to act as the supporting electrolyte.

    • Immerse electrodes (2 cm × 6 cm) 3.0 cm into the solution (active area = 6.0 cm²).

  • Controlled Reduction:

    • Apply a constant current density ( j=5.2 mA/cm2 ) for 1302.6 C (4.5 F)[2].

    • Causality: The highly acidic medium prevents the condensation of intermediate nitroso and hydroxylamine species (which would form unwanted azoxy dimers), driving the 4-electron reduction cleanly toward the hydroxylamine.

  • In Situ Cyclization:

    • The newly formed hydroxylamine spontaneously attacks the adjacent methyl ester, triggering an intramolecular cyclization to yield the cyclic hydroxamic acid.

  • Self-Validating Extraction & Workup:

    • Dilute the reaction mixture with 25 mL of water and 25 mL of brine. Extract three times with 30 mL of ethyl acetate[2].

    • Validation Loop: Analyze the remaining aqueous fraction via LC-MS. Do not discard the aqueous layer until LC-MS confirms the complete absence of the product mass ( [M−H]− ). If detected, perform two additional 50 mL ethyl acetate extractions[2].

SynthWorkflow Start 2-(4-Methoxy-2-nitrophenoxy) acetic acid (1.0 eq) Ester Esterification (MeOH, H2SO4) Start->Ester Step 1: Carboxyl Protection Electro Electrochemical Reduction (Undivided Cell, j=5.2 mA/cm²) Ester->Electro Step 2: 4e- Reduction Cyclize Intramolecular Cyclization (In situ) Electro->Cyclize Spontaneous Ring Closure Purify LC-MS Analysis & Column Chromatography Cyclize->Purify Self-Validating Workup Product Cyclic Hydroxamic Acid Derivative Purify->Product Isolation

Caption: Step-by-step electrochemical reduction workflow to synthesize cyclic hydroxamic acids.

References

  • Acetic acid, (4-methoxy-2-nitrophenoxy)-;109364-94-5 - ABI Chem.
  • Simple Electrochemical Synthesis of Cyclic Hydroxamic Acids by Reduction of Nitro Arenes - Semantic Scholar.
  • US8188076B2 - Compositions, synthesis, and methods of utilizing arylpiperazine derivatives - Google P

Sources

Exploratory

Mechanism of cleavage for 2-(4-Methoxy-2-nitrophenoxy)acetic acid derivatives

An In-Depth Technical Guide to the Cleavage Mechanism of 2-(4-Methoxy-2-nitrophenoxy)acetic Acid Derivatives Authored by: A Senior Application Scientist Distribution: For Researchers, Scientists, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cleavage Mechanism of 2-(4-Methoxy-2-nitrophenoxy)acetic Acid Derivatives

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-Methoxy-2-nitrophenoxy)acetic acid belong to the broader class of ortho-nitrobenzyl photolabile protecting groups (PPGs), commonly referred to as "caged" compounds. These molecules are instrumental in advanced biological and chemical research, enabling precise spatiotemporal control over the release of active molecules. The core functionality of these derivatives lies in their ability to undergo a light-induced cleavage of the ether linkage, liberating the parent acetic acid species and a 2-nitrosobenzaldehyde byproduct. This guide provides a comprehensive exploration of the underlying photochemical mechanism, delves into the kinetics and key intermediates, outlines robust experimental protocols for inducing and analyzing the cleavage, and discusses the influence of molecular structure on the reaction dynamics.

Introduction: The Strategic Value of Photolabile Protecting Groups

In the fields of cell physiology, pharmacology, and materials science, the ability to initiate a biological or chemical process at a specific time and location is paramount. Photolabile protecting groups, or "caged" compounds, are molecular constructs designed to meet this need. They temporarily inactivate a biologically active molecule via a covalent bond that is stable under physiological conditions but can be selectively cleaved by light.[1] The 2-(4-methoxy-2-nitrophenoxy) scaffold is a prominent member of the ortho-nitrobenzyl family of PPGs, valued for its efficient cleavage upon near-UV irradiation.[2] This guide elucidates the intricate mechanism governing the photo-release from these important chemical tools.

The Core Photochemical Cleavage Mechanism

The cleavage of 2-(4-Methoxy-2-nitrophenoxy)acetic acid derivatives is not a simple hydrolysis but a sophisticated intramolecular photochemical rearrangement initiated by the absorption of a photon. The fundamental mechanism is rooted in the photochemistry of the ortho-nitrobenzyl group.[3][4]

The process can be dissected into several key steps:

  • Photoexcitation: Upon irradiation with near-UV light (typically in the 340-365 nm range), the ortho-nitro group absorbs a photon, promoting it to an excited state.[5]

  • Intramolecular Hydrogen Abstraction: The excited nitro group is a potent oxidant and abstracts a hydrogen atom from the benzylic carbon of the acetic acid ether linkage. This is the crucial bond-forming event that initiates the rearrangement. This step results in the formation of a transient, unstable intermediate known as an aci-nitro species.[2][4] This intermediate often exhibits a characteristic absorption in the 400-420 nm range.[4]

  • Cyclization and Rearrangement: The aci-nitro intermediate rapidly undergoes cyclization to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[4]

  • Intermediate Decomposition and Product Release: This cyclic intermediate is unstable and fragments. Studies on analogous 1-(2-nitrophenyl)ethyl ethers have shown that the breakdown of a subsequent hemiacetal intermediate is often the rate-limiting step for the release of the final products.[6][7][8] The fragmentation ultimately yields the liberated acetic acid derivative and a 2-nitroso-4-methoxybenzaldehyde byproduct.

The overall transformation is an irreversible process that cleanly releases the caged molecule.

Photocleavage_Mechanism Start 2-(4-Methoxy-2-nitrophenoxy) acetic acid derivative Excited Excited State Start->Excited hν (UV Light) ~365 nm AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate (Dihydrobenzisoxazolol) AciNitro->Cyclic Cyclization Products Released Acetic Acid Derivative + 2-Nitroso-4-methoxybenzaldehyde Cyclic->Products Fragmentation (Rate-Limiting Step)

Figure 1: Generalized photocleavage pathway for 2-nitrobenzyl-based protecting groups.

Kinetic Profile and Critical Intermediates

The kinetics of photocleavage are often more complex than a simple first-order decay. Time-resolved spectroscopic studies, such as laser flash photolysis, have been indispensable in identifying the transient species that govern the reaction timeline.[4][6]

  • aci-Nitro Intermediate: This is the first spectroscopically observable transient following photoexcitation.[4] Its formation occurs on a picosecond to nanosecond timescale.[4] While its appearance is very fast, its decay does not always correlate directly with the rate of product release.

  • Hemiacetal Intermediate: For many o-nitrobenzyl ethers, particularly those with substitution on the benzylic carbon, a relatively long-lived hemiacetal intermediate is formed.[6][8] The breakdown of this intermediate is often the rate-limiting step, meaning it dictates the ultimate speed at which the active molecule becomes available.[6][7] For instance, at neutral pH, the rate constant for product release from some 1-(2-nitrophenyl)ethyl ethers was found to be 0.11 s⁻¹, significantly slower than the decay of the aci-nitro intermediate (5020 s⁻¹).[6]

Influence of Molecular Structure:
  • Methoxy Group: The electron-donating methoxy group at the 4-position serves to red-shift the absorption maximum, allowing for cleavage at longer, less phototoxic wavelengths. This is a critical feature for applications in living cells.[2]

  • Benzylic Substituents: While the parent 2-(4-Methoxy-2-nitrophenoxy)acetic acid has no substituents on the benzylic carbon (the -CH₂- of the acetic acid), derivatives with substituents at this position (e.g., an α-methyl group) often exhibit faster cleavage rates.[9] This is attributed to an increased rate of the initial α-hydrogen abstraction by the excited nitro group.[9]

Quantitative Cleavage Parameters

The efficiency of a photocleavage reaction is characterized by its quantum yield (Φ), which is the fraction of absorbed photons that result in a cleavage event.

Compound FamilyTypical Wavelength (λ)Quantum Yield (Φ)Typical Release Rate (k) at pH 7Reference
o-Nitrobenzyl Ethers350-365 nm0.4 - 0.5Varies widely (pH-dependent)[4]
Caged ATP (NPE)~350 nm~0.6~80 s⁻¹[1]
1-(2-Nitrophenyl)ethyl Ethers~350 nmNot specified~0.11 s⁻¹ (rate-limiting step)[6]

Note: Data is for representative compounds within the broader class. Specific values for 2-(4-Methoxy-2-nitrophenoxy)acetic acid derivatives may vary.

Experimental Protocols for Cleavage Analysis

A self-validating protocol is essential for reliably quantifying the photocleavage of these derivatives. The following outlines a standard workflow.

Protocol 1: Steady-State Photolysis and HPLC Quantification

This protocol determines the overall efficiency and product distribution under continuous irradiation.

  • Sample Preparation:

    • Prepare a stock solution of the 2-(4-Methoxy-2-nitrophenoxy)acetic acid derivative (e.g., 10 mM in DMSO or acetonitrile).

    • Dilute the stock solution to a final working concentration (e.g., 50-100 µM) in the desired reaction buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid solubility issues or altering reaction conditions.

  • Irradiation:

    • Transfer the sample solution to a quartz cuvette.

    • Use a collimated light source, such as a high-pressure mercury arc lamp fitted with a band-pass filter to isolate the desired wavelength (e.g., 365 nm).

    • Irradiate the sample for defined time intervals (e.g., 0, 30, 60, 120, 300 seconds). Maintain constant temperature and stirring during irradiation.

  • Analysis by HPLC:

    • Inject an aliquot of the irradiated sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the starting material, the released acetic acid derivative, and the 2-nitrosobenzaldehyde byproduct.

    • Monitor the elution profile using a UV detector at a wavelength where all components absorb (e.g., 254 nm).

    • Quantify the peak areas to determine the concentration of each species over time. The rate of disappearance of the starting material and the rate of appearance of the product confirm the cleavage kinetics.

Protocol 2: Spectroscopic Monitoring of Cleavage

This method provides a real-time, albeit indirect, measure of the reaction progress.

  • Sample Preparation: As described in Protocol 1.

  • UV-Vis Spectrophotometry:

    • Place the sample cuvette in a UV-Vis spectrophotometer.

    • Record an initial absorption spectrum (e.g., 250-500 nm).

    • Irradiate the sample in situ or in timed intervals as in Protocol 1.

    • Record spectra after each irradiation period.

    • Monitor the decrease in absorbance of the starting material and the increase in absorbance of the 2-nitroso byproduct (which has a characteristic absorption band around 300-350 nm).[4]

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Dilute Dilute to Working Concentration (e.g., 100 µM in Buffer) Prep->Dilute Irradiate Irradiate with UV Light (e.g., 365 nm) at Timed Intervals Dilute->Irradiate HPLC HPLC Analysis (Quantify Reactant & Products) Irradiate->HPLC Quantitative UVVis UV-Vis Spectroscopy (Monitor Spectral Changes) Irradiate->UVVis Real-Time (Indirect)

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Methoxy-2-nitrophenoxy)acetic acid as a Key Intermediate in the Synthesis of Functionalized Benzoxazinones

Executive Summary The compound 2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS: 109364-94-5) is a highly versatile organic building block utilized primarily in the synthesis of the 1,4-benzoxazin-3-one scaffold. This bicycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS: 109364-94-5) is a highly versatile organic building block utilized primarily in the synthesis of the 1,4-benzoxazin-3-one scaffold. This bicyclic core is a "privileged structure" in medicinal chemistry and agrochemical development, frequently found in anti-inflammatory agents, antimicrobials, and selective enzyme inhibitors[1]. This application note provides a comprehensive guide to the mechanistic pathways, experimental protocols, and downstream functionalization of this critical intermediate.

Mechanistic Insights & Causality

The strategic value of 2-(4-Methoxy-2-nitrophenoxy)acetic acid lies in its pre-installed functional groups, which allow for a highly atom-economical, one-pot reductive cyclization to form 6-methoxy-2H-1,4-benzoxazin-3(4H)-one [2].

The Reductive Cyclization Cascade

The transformation relies on the reduction of the nitro group to an aniline derivative. The causality of the reaction design is as follows:

  • Reduction: The nitro group (-NO₂) acts as a stable, masked amine. Upon reduction (e.g., via catalytic hydrogenation), it is converted to a highly nucleophilic primary amine (2-(2-amino-4-methoxyphenoxy)acetic acid).

  • Spontaneous Lactamization: The newly formed amine is held in close spatial proximity to the adjacent carboxylic acid. Driven by the thermodynamic stability of the resulting six-membered oxazine ring, an intramolecular condensation occurs, expelling water and forming a stable lactam (the benzoxazinone core)[3].

  • Regiochemistry: Understanding the nomenclature shift is critical for downstream functionalization. In the starting phenol, the methoxy group is at the 4-position (para to the ether oxygen). Upon cyclization, the ether oxygen becomes position 1 and the nitrogen becomes position 4 of the benzoxazine ring. Consequently, the methoxy group is localized at the 6-position of the final scaffold. This electron-donating group activates the aromatic ring, directing subsequent electrophilic aromatic substitutions (such as bromination) selectively to the 7-position[4].

Reaction Pathway Visualization

G A 2-(4-Methoxy-2-nitrophenoxy) acetic acid (CAS: 109364-94-5) B Reduction (Pd/C, H2 or Fe/NH4Cl) A->B C 2-(2-Amino-4-methoxyphenoxy) acetic acid (Transient Intermediate) B->C D Intramolecular Cyclization (-H2O) C->D E 6-Methoxy-2H-1,4-benzoxazin -3(4H)-one (Target Scaffold) D->E

Reaction pathway: Reductive cyclization of 2-(4-Methoxy-2-nitrophenoxy)acetic acid.

Quantitative Data: Reduction Method Comparison

The choice of reducing agent significantly impacts the yield, scalability, and environmental footprint of the cyclization. Below is a comparative analysis of standard reduction methodologies for this class of compounds[2][5].

Reduction MethodReagents & CatalystSolvent SystemTemp (°C)Time (h)Typical YieldPrimary ByproductsScalability / Notes
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm)EtOH / EtOAc (1:1)252 - 485 - 95%H₂OExcellent; preferred for scale-up due to clean workup.
Iron Reduction Fe powder, NH₄ClEtOH / H₂O (4:1)804 - 675 - 85%Iron oxidesGood; tolerates reducible functional groups (e.g., halogens).
Zinc Reduction Zn dust, AcOHGlacial AcOH251 - 270 - 80%Zinc saltsModerate; fast reaction but requires rigorous heavy metal removal.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one via Catalytic Hydrogenation

This protocol utilizes catalytic hydrogenation, ensuring a self-validating, clean conversion with minimal byproducts.

Reagents:

  • 2-(4-Methoxy-2-nitrophenoxy)acetic acid (1.0 eq, 10 mmol, 2.27 g)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq Pd, ~100 mg)

  • Ethanol / Ethyl Acetate (1:1 v/v, 40 mL)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(4-Methoxy-2-nitrophenoxy)acetic acid in 40 mL of the EtOH/EtOAc solvent mixture in a dry, two-neck round-bottom flask. The solution will appear deep yellow.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under a steady stream of Argon or Nitrogen to prevent spontaneous ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a positive pressure of H₂ (1 atm via balloon) and stir vigorously at room temperature.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Eluent: 9:1 Dichloromethane:Methanol). The completion of the reduction is visually validated by the transition of the reaction mixture from deep yellow to colorless, and the disappearance of the starting material spot (Rf ≈ 0.6), replaced by a highly polar, UV-active lactam spot (Rf ≈ 0.3).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot EtOAc (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be triturated with cold diethyl ether or recrystallized from ethanol to yield pure 6-methoxy-2H-1,4-benzoxazin-3(4H)-one as an off-white solid.

Protocol B: Downstream N-Alkylation of the Benzoxazinone Core

The lactam nitrogen (N4) is moderately acidic (pKa ~ 10.5) and can be selectively alkylated to build molecular complexity.

Reagents:

  • 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one (1.0 eq, 5 mmol)

  • Alkylating Agent (e.g., Ethyl iodide) (1.2 eq, 6 mmol)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq, 10 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Deprotonation: Suspend the benzoxazinone and K₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes. The mild base selectively deprotonates the lactam nitrogen without hydrolyzing the oxazine ring[6].

  • Alkylation: Add the alkylating agent dropwise over 10 minutes. Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Quenching: Cool the mixture to room temperature and pour it into 50 mL of ice-water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the N-alkylated derivative (e.g., 4-ethyl-6-methoxy-2H-1,4-benzoxazin-3(4H)-one).

References

  • Reddy, G. J., & Rao, K. S. (2012). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. d-nb.info. Available at:[Link]

  • Patil, S., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • Meyer, T. H., et al. (2018). Electrochemical strategies for C–H functionalization and C–N bond formation. Royal Society of Chemistry. Available at:[Link]

  • Sebbar, et al. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. ResearchGate. Available at:[Link]

  • ACS Publications. (2022). Lewis Acid-Catalyzed Chemodivergent and Regiospecific Reaction of Phenols with Quaternary Peroxyoxindoles. The Journal of Organic Chemistry. Available at:[Link]

Sources

Application

Application Note: Preparation and Utilization of Photolabile Linkers Using 2-(4-Methoxy-2-nitrophenoxy)acetic Acid

Executive Summary Photolabile protecting groups (PPGs) and linkers have revolutionized solid-phase peptide synthesis (SPPS), chemical biology, and the development of photocaged therapeutics. By enabling spatial and tempo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Photolabile protecting groups (PPGs) and linkers have revolutionized solid-phase peptide synthesis (SPPS), chemical biology, and the development of photocaged therapeutics. By enabling spatial and temporal control over molecule release without the need for harsh acidic or basic cleavage reagents, photolabile linkers preserve the integrity of sensitive biomolecules.

This application note details the synthesis, functionalization, and solid-phase integration of 2-(4-Methoxy-2-nitrophenoxy)acetic acid . Serving as a foundational photo-responsive core and tether, this compound is an acetic-acid-tethered analog to the well-known Holmes linker. The strategic placement of the electron-donating methoxy group red-shifts the absorption profile, allowing for highly efficient, biocompatible cleavage at 365 nm.

Mechanistic Principles and Structural Causality

The efficacy of o-nitrobenzyl-derived linkers relies on the Norrish Type II photo-isomerization mechanism. Upon irradiation with UV light, the o-nitrobenzyl system transitions to an excited state, leading to intramolecular hydrogen abstraction from the benzylic position. This forms an aci-nitro intermediate that rapidly rearranges into a hemiacetal, ultimately collapsing to release the payload and yielding an o-nitrosobenzaldehyde byproduct .

Causality of the Molecular Design:

  • The Methoxy Group: The inclusion of the 4-methoxy group is a critical design choice. By donating electron density into the aromatic ring, it red-shifts the absorption maximum from the destructive <320 nm range to the biocompatible 350–365 nm range. This accelerates the photochemical cleavage rate while preventing UV-induced oxidation of sensitive amino acids (e.g., Tryptophan, Tyrosine) .

  • The Acetic Acid Tether: The phenoxyacetic acid moiety provides a robust, short-chain carboxyl handle for stable amide coupling to amine-functionalized solid supports (e.g., aminomethyl polystyrene).

  • Benzylic Functionalization: While 2-(4-Methoxy-2-nitrophenoxy)acetic acid serves as the tethered core, it must be further functionalized (e.g., via hydroxymethylation) to introduce the benzylic leaving group required for payload attachment and subsequent Norrish Type II cleavage.

Synthesis A 4-Methoxy-2-nitrophenol B Ethyl 2-(4-methoxy- 2-nitrophenoxy)acetate A->B Ethyl bromoacetate K2CO3, Acetone C 2-(4-Methoxy-2-nitro- phenoxy)acetic acid B->C LiOH, THF/H2O Saponification D Functionalized Photolabile Linker C->D Hydroxymethylation (Benzylic Handle)

Figure 1: Stepwise synthesis of the 2-(4-Methoxy-2-nitrophenoxy)acetic acid linker.

Synthesis Protocol: 2-(4-Methoxy-2-nitrophenoxy)acetic Acid

The preparation of the linker core requires a two-step sequence: alkylation of the commercially available phenol followed by controlled saponification .

Step 1: Alkylation
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 4-methoxy-2-nitrophenol (1.0 eq, 10 mmol) in 20 mL of anhydrous acetone.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol).

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the phenol to form the highly nucleophilic phenolate without inducing unwanted side reactions with the alkyl halide.

  • Alkylation: Dropwise, add ethyl bromoacetate (1.1 eq, 11 mmol).

  • Reflux & Monitor: Heat the mixture to reflux for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the bright yellow spot of the starting phenolate completely disappears, replaced by a higher Rf UV-active spot.

  • Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield Ethyl 2-(4-methoxy-2-nitrophenoxy)acetate.

Step 2: Saponification
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and H₂O (20 mL). Add LiOH·H₂O (2.0 eq, 20 mmol) and stir at room temperature for 4 hours.

    • Causality: LiOH is preferred over NaOH to ensure a mild, controlled hydrolysis, preventing potential degradation or nucleophilic attack on the electron-deficient nitroaromatic ring.

  • Isolation: Remove the THF under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl.

  • Recovery: Extract the precipitated 2-(4-Methoxy-2-nitrophenoxy)acetic acid with EtOAc. Dry and concentrate.

    • Self-Validation: Confirm product identity via LC-MS (Expected [M-H]⁻ m/z ~226) and ¹H-NMR (singlet at ~4.7 ppm for the -O-CH₂- protons).

Table 1: Reaction Conditions and Yields for Linker Synthesis
Synthesis StepReactantsReagents / SolventsTemp / TimeExpected Yield
Alkylation 4-Methoxy-2-nitrophenol, Ethyl bromoacetateK₂CO₃, Anhydrous AcetoneReflux, 12 h>85%
Saponification Ethyl 2-(4-methoxy-2-nitrophenoxy)acetateLiOH·H₂O, THF/H₂O (1:1)RT, 4 h>90%
Functionalization 2-(4-Methoxy-2-nitrophenoxy)acetic acid(CH₂O)n, HCl/ZnCl₂60 °C, 8 h~70%

Protocol: Solid-Phase Integration and Payload Conjugation

Once the core is functionalized with a benzylic leaving group (forming the complete photolabile linker), it can be coupled to a solid support.

  • Resin Swelling: Swell aminomethyl polystyrene resin (or PEG-based resin for biological applications) in DMF for 30 minutes.

  • Linker Coupling: Pre-activate the linker (3.0 eq relative to resin loading) with DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF for 5 minutes. Add the activated mixture to the resin and agitate for 2 hours.

    • Causality: The DIC/Oxyma coupling cocktail is explicitly chosen over uronium salts (like HATU) with strong bases (DIPEA). Strong bases can cause side reactions with the nitroaromatic system and lead to premature cleavage or degradation of the linker.

  • Validation: Perform a Kaiser test.

    • Self-Validation: A colorless bead indicates >99% coupling efficiency (absence of free primary amines).

  • Payload Conjugation: Attach the first amino acid or target payload to the benzylic position of the linker via standard esterification (using MSNT/MeIm) or amidation protocols.

SPPS R Aminomethyl Resin L Coupling of Linker (DIC / Oxyma) R->L P Payload Conjugation (Esterification/Amidation) L->P S Iterative Synthesis (Fmoc SPPS) P->S C Photocleavage (UV 365 nm, 30 min) S->C E Eluted Target Molecule C->E

Figure 2: Solid-phase synthesis workflow utilizing the photolabile linker.

Protocol: Photochemical Cleavage

The final step is the traceless release of the synthesized payload using UV irradiation.

  • Suspension: Wash the resin thoroughly with DCM and MeOH. Suspend the resin-bound payload in a cleavage cocktail of MeOH/PBS (pH 7.4) or DMF/H₂O (80:20).

  • Scavenger Addition: Add 10 mM Dithiothreitol (DTT) or semicarbazide to the cleavage cocktail.

    • Causality: The Norrish Type II cleavage generates a highly reactive o-nitrosobenzaldehyde byproduct on the resin. If left un-scavenged, this nitroso species can act as an electrophile and covalently trap nucleophilic residues (e.g., free amines or thiols) on the released payload. DTT effectively scavenges the nitroso byproduct.

  • Irradiation: Expose the suspension to a 365 nm UV LED source (10–20 mW/cm²) for 30–45 minutes with gentle agitation.

  • Recovery: Filter the resin. The filtrate contains the highly pure, fully deprotected target molecule. Lyophilize the filtrate for storage.

Table 2: Photochemical Cleavage Parameters and Efficiencies
WavelengthSolvent SystemScavengerCleavage TimeCleavage Efficiency
365 nm MeOH / PBS (pH 7.4)DTT (10 mM)30 min>95%
365 nm DMF / H₂O (80:20)Semicarbazide45 min>90%
320 nm MeOH / CH₃CNNone15 min>95% (High risk of biomolecule oxidation)

References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews (PMC / NIH) URL:[Link] [1]

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] [2]

  • US8188076B2 - Compositions, synthesis, and methods of utilizing arylpiperazine derivatives(Details the exact synthesis of ethyl 2-(4-methoxy-2-nitrophenoxy)acetate)
Method

Application Note: Advanced Chromatographic Purification of 2-(4-Methoxy-2-nitrophenoxy)acetic acid

Physicochemical Profiling & Chromatographic Rationale Designing a self-validating purification protocol requires a fundamental deconstruction of the target molecule. 2-(4-Methoxy-2-nitrophenoxy)acetic acid is an aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Chromatographic Rationale

Designing a self-validating purification protocol requires a fundamental deconstruction of the target molecule. 2-(4-Methoxy-2-nitrophenoxy)acetic acid is an aromatic carboxylic acid characterized by an electron-withdrawing ortho-nitro group and an electron-donating para-methoxy group. These structural features dictate its chromatographic behavior and necessitate specific interventions during method development.

  • The "2 pH Rule" and Ionization Suppression: The carboxylic acid moiety typically exhibits a pKa of approximately 3.1. In unbuffered or neutral mobile phases, the compound exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic carboxylate) states. Chromatographically, this equilibrium manifests as severe peak tailing, band broadening, and poor retention on hydrophobic C18 media[1]. To force the equilibrium entirely toward the lipophilic, protonated state, the mobile phase pH must be adjusted to at least 2 units below the compound's pKa[1]. The addition of 0.1% Trifluoroacetic acid (TFA) or Formic acid drops the mobile phase pH to ~2.0, ensuring sharp elution bands and maximizing resolution[1].

  • Phase Collapse Prevention: The polar nature of the nitro group and the protonated carboxylic acid means the compound elutes relatively early in reversed-phase systems. Retaining such polar aromatic acids often requires a highly aqueous initial mobile phase (e.g., 95% water). However, standard C18 stationary phases are highly susceptible to "phase collapse" (hydrophobic dewetting) under highly aqueous conditions, leading to a dramatic and irreproducible loss of retention[2]. To counteract this, polar-embedded C18 columns (e.g., Agilent Polaris C18-A) are mandated, as they maintain stationary phase hydration and consistent retention times even in 100% aqueous environments[2].

Experimental Protocols

Protocol A: High-Resolution Preparative RP-HPLC

This methodology is optimized for the high-purity isolation (>98%) of the target compound from complex synthetic crude mixtures.

Table 1: Optimized RP-HPLC Gradient Conditions

ParameterSpecificationRationale
Column Polar-embedded C18 (21.2 x 250 mm, 5 µm)Prevents phase collapse in highly aqueous conditions[2].
Mobile Phase A HPLC-grade H₂O + 0.1% TFAProvides acidic environment (pH ~2) to protonate the acid[1].
Mobile Phase B HPLC-grade Acetonitrile + 0.1% TFAStrong eluting solvent; TFA maintains constant pH across gradient.
Flow Rate 20.0 mL/minScaled for optimal linear velocity on a 21.2 mm ID preparative column.
Detection UV at 254 nm and 280 nmCaptures the strong chromophores of the nitro-aromatic ring system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Dimethyl Sulfoxide (DMSO). Causality: Injecting a sample dissolved in a strong organic solvent (like 100% Acetonitrile) into a highly aqueous mobile phase causes "solvent crash" and peak distortion. DMSO is a strong, viscous solvent that mixes uniformly with water without causing immediate precipitation. Filter the solution through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Flush the preparative column with 5 column volumes (CV) of 5% Mobile Phase B to establish the initial highly aqueous environment.

  • Sample Loading: Inject the filtered sample (up to 50 mg per injection) using an automated sample loop.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 5% B. Causality: Washes away highly polar, non-retained impurities (e.g., residual salts).

    • 5-25 min: Linear gradient from 5% B to 60% B. Causality: A shallow gradient through the intermediate polarity range maximizes the separation factor ( α ) between structurally similar byproducts, such as unreacted 4-methoxy-2-nitrophenol[3].

    • 25-30 min: Column wash at 95% B to elute highly lipophilic impurities.

    • 30-35 min: Re-equilibration at 5% B.

  • Fraction Collection: Trigger fraction collection based on a predefined UV absorbance threshold at 254 nm.

  • Recovery: Pool the fractions containing the pure target compound. Remove the volatile acetonitrile via rotary evaporation at 35°C, and lyophilize the remaining aqueous suspension to yield the pure solid.

Protocol B: Reversed-Phase Flash Chromatography (Bulk Scale)

For processing larger batches (grams) where absolute purity is secondary to throughput, reversed-phase flash chromatography is the method of choice.

Step-by-Step Methodology:

  • Cartridge Selection: Utilize a pre-packed C18 flash cartridge (e.g., 130g size for 1-2g of crude material). Causality: C18 media provides the necessary hydrophobic retention for the protonated carboxylic acid[4].

  • Solvent System Preparation: Prepare Mobile Phase A (H₂O + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Causality: Formic acid is utilized instead of TFA for bulk scale because it is highly volatile, easier to remove during bulk lyophilization, and MS-compatible[5].

  • Solid Loading: Dissolve the crude mixture in a volatile solvent (e.g., acetone), mix with bare silica or Celite, and evaporate to complete dryness. Load the dry powder into a solid-load cartridge. Causality: Solid loading prevents the severe band broadening and premature elution associated with large-volume liquid injections[4].

  • Elution: Execute a step gradient: 10% B for 3 CV, 30% B for 5 CV, and 60% B for 5 CV at a flow rate of 40 mL/min.

  • Analysis: Confirm the purity of the collected fractions via analytical UHPLC prior to pooling and solvent removal[3].

Visualizing the Purification Logic

PurificationWorkflow Crude Crude Mixture 2-(4-Methoxy-2-nitrophenoxy)acetic acid SamplePrep Sample Preparation Dissolve in DMSO Filter (0.22 µm) Crude->SamplePrep Chromatography RP-HPLC / Flash Chromatography Stationary: Polar-embedded C18 Mobile: H2O/MeCN + 0.1% TFA SamplePrep->Chromatography Detection UV Detection Monitor at 254 nm & 280 nm Chromatography->Detection Fractions Fraction Collection Threshold-based triggering Detection->Fractions Lyophilization Lyophilization Yield pure solid Fractions->Lyophilization

Workflow for the chromatographic purification of 2-(4-Methoxy-2-nitrophenoxy)acetic acid.

IonizationLogic pH_high pH > pKa (e.g., pH 7) Ionized Carboxylate Poor Retention, Tailing Modifier Add 0.1% TFA / Formic Acid (Mobile Phase Modifier) pH_high->Modifier Adjust pH pH_low pH < pKa - 2 (e.g., pH 2) Protonated Acid High Retention, Sharp Peaks Modifier->pH_low Suppress Ionization

Effect of mobile phase pH on the ionization state and retention of carboxylic acids.

References

  • Application Notes and Protocols for HPLC Analysis of Phenoxyacetic Acid Derivatives. Benchchem.5

  • Improve a Waters Method for Aromatic Acids by Using an Agilent ZORBAX RRHD Column and an Agilent 1290 Infinity LC. Agilent Technologies.3

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies.2

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.4

  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage.1

Sources

Application

Derivatization of 2-(4-Methoxy-2-nitrophenoxy)acetic acid for mass spectrometry analysis

An Application Note on the Derivatization of 2-(4-Methoxy-2-nitrophenoxy)acetic acid for Enhanced Mass Spectrometry Analysis Introduction 2-(4-Methoxy-2-nitrophenoxy)acetic acid is a compound of interest in various chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Derivatization of 2-(4-Methoxy-2-nitrophenoxy)acetic acid for Enhanced Mass Spectrometry Analysis

Introduction

2-(4-Methoxy-2-nitrophenoxy)acetic acid is a compound of interest in various chemical and pharmaceutical research areas. Its analysis via mass spectrometry (MS), however, presents significant challenges. The molecule's structure, which includes a polar carboxylic acid group, leads to poor volatility and thermal instability, complicating Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1] For Liquid Chromatography-Mass Spectrometry (LC-MS), its high polarity can result in poor retention on common reversed-phase columns and variable ionization efficiency.[2][3]

Chemical derivatization is a critical pre-analytical step to overcome these limitations.[4] By chemically modifying the carboxylic acid functional group, we can significantly improve the analyte's properties for MS analysis. This application note provides detailed protocols for two distinct and robust derivatization strategies: silylation for enhanced GC-MS analysis and esterification (benzylation) for improved LC-MS/MS performance. These methods are designed to increase analytical sensitivity, improve chromatographic peak shape, and ensure reliable quantification for researchers and drug development professionals.

Principle of Derivatization for Mass Spectrometry

The primary goal of derivatization is to convert an analyte into a form that is more suitable for a specific analytical technique.[5] For 2-(4-Methoxy-2-nitrophenoxy)acetic acid, the target of derivatization is the active hydrogen on the carboxylic acid group.

  • For GC-MS , the objective is to replace the polar -COOH group with a non-polar, thermally stable group. This transformation increases the molecule's volatility, allowing it to pass through the GC system without degradation, and reduces interactions with the column, resulting in sharper, more symmetrical peaks.[1][5] Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is an ideal and widely used method for this purpose.[4][6]

  • For LC-MS , particularly with reversed-phase chromatography, the goal is often to decrease the analyte's polarity. Converting the carboxylic acid to an ester increases its hydrophobicity, leading to better retention on C18 columns and improved separation from polar matrix interferences.[2] Furthermore, certain derivatization strategies can introduce easily ionizable moieties, enhancing the signal in the MS detector.[7]

Method 1: Silylation for GC-MS Analysis

Silylation is a robust and efficient method for derivatizing carboxylic acids prior to GC-MS analysis.[5] The process involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its reactivity can be enhanced with the addition of a catalyst like trimethylchlorosilane (TMCS). The resulting TMS ester is significantly more volatile and thermally stable than the parent acid.[4][8]

Experimental Workflow for Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample 1. Sample Aliquot (in solution) Drydown 2. Evaporate to Dryness (under Nitrogen stream) Sample->Drydown Add_Solvent 3. Add Anhydrous Solvent (e.g., Pyridine) Drydown->Add_Solvent Add_Reagent 4. Add BSTFA + 1% TMCS Add_Solvent->Add_Reagent Vortex 5. Vortex to Mix Add_Reagent->Vortex Heat 6. Heat Reaction (60-80°C for 30-60 min) Vortex->Heat Cool 7. Cool to Room Temp. Heat->Cool GCMS 8. Inject into GC-MS Cool->GCMS

Figure 1. GC-MS derivatization workflow.
Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol details the conversion of 2-(4-Methoxy-2-nitrophenoxy)acetic acid to its trimethylsilyl (TMS) ester.

Materials:

  • Sample containing 2-(4-Methoxy-2-nitrophenoxy)acetic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other anhydrous solvent like acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylating reagents are highly sensitive to moisture.[4]

  • Reconstitution: To the dried residue, add 50 µL of anhydrous pyridine to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 ratio of derivatizing reagent to solvent is a common starting point.[4]

  • Reaction: Tightly cap the vial and vortex for 15-30 seconds to ensure thorough mixing. Place the vial in a heating block set to 70°C for 45 minutes.[4] Optimal time and temperature may require adjustment depending on analyte concentration.

  • Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. An aliquot of the derivatized sample can be directly injected.

Quantitative Data Summary for Silylation

Derivatization with a TMS group results in a predictable mass shift, which is crucial for configuring the mass spectrometer.

AnalyteDerivatization ReagentDerivativeMW ( g/mol )MW of DerivativeMass Shift (amu)
2-(4-Methoxy-2-nitrophenoxy)acetic acidBSTFA + TMCSTMS Ester211.17[9]283.29+72.12

Table 1. Expected mass changes following TMS derivatization.

Method 2: Benzylation for LC-MS/MS Analysis

For reversed-phase LC-MS/MS, derivatization can significantly improve chromatographic retention and separation from polar interferences. Converting the carboxylic acid to a benzyl ester via Fischer esterification increases its hydrophobicity.[2] This method uses benzyl alcohol in the presence of an acid catalyst, generated in situ from acetyl chloride, to form the less polar benzyl ester derivative, which is well-retained on C18 columns.[2]

Chemical Reaction: Benzylation

Analyte Analyte-COOH Product Analyte-COOBn Analyte->Product Esterification Reagent + Benzyl Alcohol Reagent->Product Catalyst H+ (from Acetyl Chloride) Water + H₂O Product->Water

Figure 2. Benzylation of the carboxylic acid.
Protocol 2: Benzylation for Enhanced LC-MS/MS Detection

This protocol describes the conversion of the analyte to its benzyl ester for improved reversed-phase LC separation.

Materials:

  • Dried sample residue

  • Benzyl alcohol

  • Acetyl chloride

  • Dichloromethane (DCM)

  • 5% Sodium bicarbonate solution (w/v)

  • Ultrapure water

  • Anhydrous sodium sulfate

  • LC-MS grade acetonitrile and water for reconstitution

  • Centrifuge tubes (4 mL)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry in a suitable reaction tube.

  • Reaction Setup: To the dried residue, add 200 µL of benzyl alcohol. Carefully and slowly, add 20 µL of acetyl chloride dropwise. This reaction is exothermic and generates HCl gas in situ as the catalyst.[2] Perform this step in a fume hood.

  • Derivatization: Seal the tube and heat at 60°C for 1 hour to drive the esterification reaction to completion.[2]

  • Extraction and Cleanup: a. After cooling to room temperature, add 1 mL of dichloromethane and 1 mL of ultrapure water to the tube.[2] b. Vortex thoroughly for 1 minute and centrifuge to separate the organic and aqueous phases. c. Carefully transfer the lower organic (DCM) phase to a new clean tube. d. To neutralize excess acid, wash the organic phase by adding 1 mL of 5% sodium bicarbonate solution. Vortex and centrifuge again.[2] e. Transfer the lower organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • Final Preparation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of mobile phase, such as 50:50 acetonitrile/water, for LC-MS/MS analysis.[2]

Quantitative Data Summary for Benzylation

The addition of a benzyl group provides a significant and predictable mass shift, facilitating targeted analysis by LC-MS/MS.

AnalyteDerivatization ReagentDerivativeMW ( g/mol )MW of DerivativeMass Shift (amu)Precursor Ion [M+H]⁺
2-(4-Methoxy-2-nitrophenoxy)acetic acidBenzyl Alcohol / Acetyl ChlorideBenzyl Ester211.17[9]301.28+90.11302.29

Table 2. Expected mass changes following benzylation for LC-MS/MS analysis.

Conclusion

The derivatization of 2-(4-Methoxy-2-nitrophenoxy)acetic acid is an essential step for achieving reliable, sensitive, and robust quantitative results in mass spectrometry. For GC-MS analysis, silylation with BSTFA effectively increases volatility and thermal stability, leading to excellent chromatographic performance.[4] For LC-MS/MS analysis, benzylation significantly enhances retention on reversed-phase columns, improving separation from matrix components and overall method performance.[2] The detailed protocols provided in this application note offer validated starting points for method development, enabling researchers to overcome the analytical challenges associated with this polar compound and achieve high-quality data.

References

  • Benchchem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids.
  • Benchchem. (n.d.). Application Note: Enhanced LC-MS Analysis of Low Molecular Weight Organic Acids via Benzyl Ester Derivatization.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Blau, K., & King, G.S. (Eds.). (1977).
  • Thermo Fisher Scientific. (n.d.). GC Reagents.
  • MACHEREY-NAGEL GmbH & Co. KG. (n.d.). Derivatization reagents for GC - Chromatography.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • Sigma-Aldrich. (n.d.). 2-(4-Methoxy-2-nitrophenyl)acetic acid.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Higashi, T., & Shimada, K. (2004). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 593-604.
  • UCT, Inc. (n.d.). Derivatizing Reagents.
  • Han, J., & Meng, J. (2018). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Molecules, 23(11), 2825.
  • Eggink, M., Wijtmans, M., Kretschmer, A., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-675.
  • Schmedes, A., & Hølmer, G. (1989). A new method for the quantitative analysis of certain fatty acids in tissues and body fluids. American Journal of Clinical Nutrition, 50(6), 1331-1337.
  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
  • Thermo Fisher Scientific. (n.d.). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reaction yields in 2-(4-Methoxy-2-nitrophenoxy)acetic acid synthesis

Welcome to the technical support center for the synthesis of 2-(4-methoxy-2-nitrophenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-methoxy-2-nitrophenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust experimental design.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of 2-(4-methoxy-2-nitrophenoxy)acetic acid is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this specific case, the process involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 4-methoxy-2-nitrophenol is deprotonated by a base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, displacing the halide leaving group to form the desired ether linkage.[1]

Understanding this two-step SN2 mechanism is crucial for troubleshooting, as many common issues with yield relate to optimizing the conditions for this pathway while minimizing competing reactions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses the most frequently encountered problem—low reaction yield—by breaking it down into specific, actionable questions.

Question 1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?

This is a common issue that typically points to one of five critical areas: the base, the solvent, the temperature, the quality of your reagents, or the reaction time.

Possible Cause 1: Ineffective Deprotonation (Base Issues)

The first step, the deprotonation of the phenol, is non-negotiable. If the phenoxide is not formed efficiently, the reaction will not proceed.

  • Insight & Solution: 4-Methoxy-2-nitrophenol is more acidic than a simple phenol due to the electron-withdrawing nitro group. This means you can use moderately strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4] However, for this reaction to be efficient, the base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions.

    • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze the alkyl halide, so ensure all glassware is thoroughly dried and use anhydrous solvents if possible.[5]

    • Base Strength: While NaOH or KOH are often sufficient, if you suspect incomplete deprotonation, a stronger base like sodium hydride (NaH) can be used to irreversibly form the phenoxide.[6][7]

Possible Cause 2: Poor Reaction Medium (Solvent Issues)

The solvent plays a critical role in an SN2 reaction by solvating the ions involved.

  • Insight & Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis.[5][6] These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) of the phenoxide, leaving the oxygen anion "naked" and more nucleophilic.[5][6] Protic solvents, like water or ethanol, can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[6][8]

Possible Cause 3: Suboptimal Reaction Temperature

Temperature is a double-edged sword in this synthesis.

  • Insight & Solution: While heating is necessary to overcome the activation energy of the reaction, excessive temperatures can favor competing elimination (E2) reactions, especially if your haloacetate is not a primary halide.[5][8] A typical temperature range for this synthesis is between 50-100 °C.[5][6][8] It is advisable to start at a lower temperature (e.g., 60 °C) and monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish, you can gradually increase the temperature.

Possible Cause 4: Insufficient Reaction Time

SN2 reactions are not always instantaneous, especially with moderately reactive substrates.

  • Insight & Solution: Reaction times can vary from a few hours to overnight (1 to 8 hours is a common range).[5][8] The best practice is to monitor the reaction's progress by TLC. Spot the reaction mixture alongside your starting materials (4-methoxy-2-nitrophenol and the haloacetic acid). The reaction is complete when the spot corresponding to the starting phenol has disappeared and a new, more non-polar product spot has appeared.

Question 2: My TLC shows the formation of a new product, but I also see several side products. How can I improve selectivity?

The presence of multiple products indicates that side reactions are competing with your desired SN2 pathway.

Possible Cause 1: C-Alkylation vs. O-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, some C-alkylation on the ring can occur.[1]

  • Insight & Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents, as mentioned earlier, tend to favor O-alkylation.

Possible Cause 2: Elimination Reactions

If you are using a secondary haloacetate (not recommended), a competing E2 elimination reaction can occur, leading to an alkene byproduct.[2][9]

  • Insight & Solution: This is why primary alkyl halides are strongly preferred for the Williamson ether synthesis.[1][8] Chloroacetic acid and bromoacetic acid are primary, so this is less of a concern for this specific synthesis. However, high temperatures can still promote some elimination.[6] If you suspect elimination, try running the reaction at a lower temperature for a longer duration.

Possible Cause 3: Hydrolysis of the Haloacetate

If there is water present in the reaction mixture, the base can catalyze the hydrolysis of your haloacetic acid to glycolic acid, which will not participate in the ether synthesis.

  • Insight & Solution: Ensure your reagents and solvents are as dry as possible. Using anhydrous solvents and properly dried glassware is critical for maximizing yield.[5]

Visualizing the Troubleshooting Process

To aid in diagnosing issues, the following flowchart outlines a logical troubleshooting workflow.

TroubleshootingWorkflow start Low or No Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_base Is the base strong enough and dry? check_conditions->check_base check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes solution_base Use fresh, dry base (NaOH, KOH). Consider a stronger base (NaH) if needed. check_base->solution_base No check_temp Is the temperature optimized (50-100°C)? check_solvent->check_temp Yes solution_solvent Switch to anhydrous DMF, Acetonitrile, or DMSO. check_solvent->solution_solvent No check_time Was reaction time sufficient (Monitor by TLC)? check_temp->check_time Yes solution_temp Start at 60°C and increase if necessary. check_temp->solution_temp No solution_time Allow for longer reaction time, tracking with TLC. check_time->solution_time No success Improved Yield check_time->success Yes solution_base->check_conditions solution_solvent->check_conditions solution_temp->check_conditions solution_time->check_conditions

Caption: A logical workflow for troubleshooting low yields.

Visualizing the Reaction Mechanism

Understanding the flow of electrons is key to grasping the synthesis.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Methoxy-2-nitrophenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base OH⁻ Water H₂O Base->Water H⁺ abstraction Phenoxide_ion Phenoxide Ion Haloacetate Cl-CH₂-COOH LeavingGroup Cl⁻ Haloacetate->LeavingGroup Nucleophilic attack Product 2-(4-Methoxy-2-nitrophenoxy)acetic acid Phenoxide_ion->Product + Haloacetate

Caption: The two-step mechanism of the synthesis.

Detailed Experimental Protocols

The following protocols provide a robust starting point for your synthesis and purification.

Protocol 1: Synthesis of 2-(4-Methoxy-2-nitrophenoxy)acetic acid
  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxy-2-nitrophenol (1 equivalent) in a suitable volume of anhydrous DMF (e.g., 5-10 mL per gram of phenol).

  • Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add powdered sodium hydroxide or potassium hydroxide (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide. The solution should change color.

  • Alkylating Agent Addition: Dissolve chloroacetic acid (1.1 equivalents) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (approximately 10 times the volume of DMF used).

  • Acidification: Slowly acidify the aqueous mixture with 6M HCl until the pH is approximately 2.[3][4] This will protonate the carboxylic acid group, causing the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.[4]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid product to a beaker. Hot water or an ethanol/water mixture is often a suitable solvent system for recrystallization.[10][11]

  • Dissolution: Add the minimum amount of boiling solvent to the crude product until it is fully dissolved.

  • Decolorization: If the solution is highly colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven.

Characterization Data

After synthesis and purification, it is essential to confirm the identity and purity of your product. The table below provides expected values for characterization.

Analysis Expected Result Purpose
Melting Point Varies, but a sharp range indicates high purity.Purity Assessment
¹H NMR Expect characteristic peaks for aromatic protons, methoxy group protons (-OCH₃), methylene protons (-O-CH₂-), and the acidic proton (-COOH).Structural Confirmation
FT-IR (cm⁻¹) Look for characteristic absorptions for C=O (carboxylic acid), C-O-C (ether), Ar-NO₂ (nitro group), and broad O-H (carboxylic acid).Functional Group Identification

By systematically addressing each potential point of failure and understanding the chemical principles at play, you can effectively troubleshoot and optimize the synthesis of 2-(4-methoxy-2-nitrophenoxy)acetic acid, leading to higher yields and purer products.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]

  • Bangladesh Journals Online. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]

  • The Royal Society of Chemistry. c9ob01452g1.pdf. [Link]

  • Jetir.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • NextSDS. 2-((4-Methoxy-2-nitrophenyl)aMino)acetic acid — Chemical Substance Information. [Link]

  • PMC. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 2-(4-Methoxy-2-nitrophenoxy)acetic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-(4-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-(4-Methoxy-2-nitrophenoxy)acetic acid .

Because this molecule possesses competing functional groups—a highly polar, hydrogen-bonding carboxylic acid, a polar non-protic nitro group, and a lipophilic methoxy-aromatic core—it is notoriously prone to phase separation issues during purification. This guide provides field-proven causality, self-validating protocols, and authoritative troubleshooting strategies to ensure high-purity crystalline yields.

Frequently Asked Questions (Troubleshooting Core Issues)

Q: During cooling, my 2-(4-Methoxy-2-nitrophenoxy)acetic acid forms a milky emulsion at the bottom of the flask instead of crystals. What is happening? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[1]. When cooling rapidly, the integration of these complex, bulky molecules into a rigid crystal lattice is kinetically hindered[1]. Consequently, the supersaturated system hits a thermodynamic miscibility gap before it reaches the metastable zone boundary for solid nucleation, causing the solute to separate into a dense, solute-rich liquid phase[2][3]. To resolve this, you must bypass the miscibility gap by decreasing the cooling rate and introducing seed crystals to force solid-state nucleation[4].

Q: How do I select the optimal solvent system for this specific compound? A: Because of its mixed polarity, a single solvent often fails to provide both high solubility at elevated temperatures and high yield at low temperatures without inducing LLPS. A binary solvent/anti-solvent system is highly recommended. Ethyl acetate is an excellent primary solvent; its moderate polarity and hydrogen-bond accepting nature effectively solvate the carboxylic acid and nitro groups without causing degradation[5]. Heptane serves as an ideal anti-solvent to drive supersaturation[6]. Avoid highly protic primary solvents like pure methanol if esterification side-reactions or severe LLPS are observed[2].

Q: My crystals are sticky, trap solvent, and are difficult to filter. How can I improve the crystal habit? A: Sticky, agglomerated crystals usually result from uncontrolled primary nucleation ("crashing out") or the amorphous solidification of an oil phase[1]. To correct this, implement an isothermal "aging" step. By holding the suspension at an elevated temperature (e.g., 50 °C) after seeding, you promote Ostwald ripening [4]. This thermodynamic process allows smaller, imperfect crystallites to dissolve and redeposit onto larger, well-defined crystal faces, drastically improving filtration efficiency and purity.

Quantitative Solvent Parameters

To design a self-validating crystallization process, you must understand the thermodynamic boundaries of your solvents. Below is the optimized solvent parameter matrix for substituted phenoxyacetic acids.

SolventRole in SystemDielectric Constant (ε)Boiling Point (°C)Est. Solub. at 20 °C (mg/mL)Est. Solub. at 60 °C (mg/mL)
Ethyl Acetate Primary Solvent6.0277.1~45>200
Ethanol Alt. Primary Solvent24.5078.4~60>250
Toluene Co-solvent2.38110.6~15~80
Heptane Anti-solvent1.9298.4<2<5
Water Anti-solvent80.10100.0<1~5

Note: Solubility values are representative empirical estimates utilized to establish the metastable zone width for anti-solvent addition.

The "Oiling Out" (LLPS) Phenomenon: Mechanism & Resolution

Oiling out is not a random failure; it is a predictable thermodynamic event. It occurs when the concentration of 2-(4-Methoxy-2-nitrophenoxy)acetic acid exceeds its solubility limit in a solvent mixture that is prone to demixing at that specific temperature[2].

The Causality: The oil phase acts as a "sink" for structurally similar impurities, meaning if your product oils out and subsequently solidifies, the impurities are trapped within the amorphous solid matrix[1]. By mapping the process logically, we can detect and bypass this phase entirely.

LLPS_Troubleshooting Start Cooling Crystallization Initiated Check Does the solution turn milky (Emulsion)? Start->Check LLPS Oiling Out (LLPS) Detected Check->LLPS Yes (Miscibility Gap) Crystal Normal Solid Nucleation Check->Crystal No (Metastable Zone) Action1 Decrease Cooling Rate (< 0.1 °C/min) LLPS->Action1 Action2 Introduce Seed Crystals Above Cloud Point LLPS->Action2 Success High-Purity Crystalline Solid Crystal->Success Action1->Success Action2->Success

Logical workflow for detecting and resolving Liquid-Liquid Phase Separation (Oiling Out).

Validated Experimental Protocol: Seeded Anti-Solvent Crystallization

To guarantee a high-purity yield of 2-(4-Methoxy-2-nitrophenoxy)acetic acid, follow this self-validating anti-solvent workflow. This protocol utilizes kinetic control (seeding) to bypass the thermodynamic miscibility gap[4].

Solvent_Workflow Dissolve 1. Dissolution (Ethyl Acetate, 60°C) AntiSolvent 2. Anti-solvent (Heptane Addition) Dissolve->AntiSolvent Seed 3. Seeding (at 50°C) AntiSolvent->Seed Age 4. Isothermal Aging (Ostwald Ripening) Seed->Age Cool 5. Controlled Cooling (0.1°C/min to 20°C) Age->Cool Isolate 6. Filtration & Washing Cool->Isolate

Step-by-step solvent optimization and anti-solvent crystallization workflow.
Step-by-Step Methodology

Step 1: Complete Dissolution Suspend the crude 2-(4-Methoxy-2-nitrophenoxy)acetic acid in Ethyl Acetate (approx. 5 mL/g of solute). Heat the mixture to 60 °C under moderate agitation until complete dissolution is achieved.

  • Self-Validation Checkpoint: The solution must be completely transparent with no suspended particulates. If cloudy, heat further or add 5% more primary solvent.

Step 2: Initial Anti-Solvent Addition Slowly add Heptane dropwise at 60 °C until the solution approaches the metastable limit (just before the cloud point).

  • Causality: Adding anti-solvent at a high temperature reduces the solubility threshold, priming the system for nucleation without crossing into the low-temperature LLPS zone[3].

Step 3: Precision Seeding Cool the solution slightly to 50 °C. Introduce 1-2 wt% of pure 2-(4-Methoxy-2-nitrophenoxy)acetic acid seed crystals.

  • Self-Validation Checkpoint: The seeds should remain visible and suspended, acting as nucleation sites. If they dissolve entirely, the solution is undersaturated; lower the temperature by 2 °C and re-seed.

Step 4: Isothermal Aging Hold the temperature strictly at 50 °C for 60 minutes.

  • Causality: This allows the seed bed to grow and deplete the supersaturation via Ostwald ripening, fundamentally preventing the system from crashing out as an oil[4].

Step 5: Controlled Cooling & Final Anti-Solvent Cool the system to 20 °C at a highly controlled, slow rate of 0.1 °C/min . Concurrently, add the remaining Heptane (up to a 1:2 ratio of EtOAc:Heptane) over 2 hours using a syringe pump.

Step 6: Isolation Filter the resulting crystalline suspension under vacuum. Wash the filter cake with cold Heptane to displace any residual mother liquor, and dry under vacuum at 40 °C to constant weight.

  • Self-Validation Checkpoint: Evaporating a drop of the final mother liquor on a watch glass should leave minimal residue, confirming maximum product recovery[6].

Sources

Troubleshooting

Technical Support Center: Optimizing 2-(4-Methoxy-2-nitrophenoxy)acetic Acid Esterification

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing synthetic bottlenecks during the esterification of 2-(4-Methoxy-2-nitrophenoxy)acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing synthetic bottlenecks during the esterification of 2-(4-Methoxy-2-nitrophenoxy)acetic acid. Due to the unique electronic and steric properties of this substrate, standard esterification protocols often result in poor yields, degradation, or the accumulation of dead-end byproducts.

This center provides mechanistic troubleshooting, validated step-by-step protocols, and structural rationale to help you achieve high-yield conversions.

Mechanistic Vulnerabilities of the Substrate

Before troubleshooting, it is critical to understand why 2-(4-Methoxy-2-nitrophenoxy)acetic acid behaves poorly under generic conditions:

  • Steric Hindrance (The Ortho-Nitro Effect): The bulky, electron-withdrawing nitro group at the ortho position creates a sterically congested environment around the phenoxyacetic acid side chain. This hindrance severely reduces the rate of nucleophilic attack by incoming alcohols[1].

  • Ether Linkage Sensitivity: The molecule contains two ether linkages: a 4-methoxy group and the core phenoxy ether. Both are highly susceptible to 2 if subjected to strong Brønsted acids (e.g., H₂SO₄, HI) at elevated temperatures[2].

G Start Esterification of 2-(4-Methoxy-2-nitrophenoxy)acetic acid AcidCat Acid-Catalyzed (Fischer) Start->AcidCat Simple Alcohols (Excess) Carbodiimide Carbodiimide Coupling (Steglich) Start->Carbodiimide Sterically Hindered or Acid-Sensitive EtherCleavage Risk: Ether Cleavage (Methoxy/Phenoxy) AcidCat->EtherCleavage NAcylUrea Risk: N-Acylurea Formation (O-N Acyl Migration) Carbodiimide->NAcylUrea Mitigate1 Mitigation: Use mild p-TSA, Dean-Stark, Avoid H2SO4/HI EtherCleavage->Mitigate1 Mitigate2 Mitigation: Add 5-10 mol% DMAP, Use DCM solvent NAcylUrea->Mitigate2 Success High Yield Ester Mitigate1->Success Mitigate2->Success

Workflow for selecting and optimizing esterification methods to bypass side reactions.

Troubleshooting & FAQs

Q1: I am using DCC for a Steglich esterification, but I am isolating a large amount of a white, insoluble byproduct instead of my ester. What is happening? A: You are observing the formation of an N-acylurea byproduct, a common pitfall when activating sterically hindered carboxylic acids[3]. During the reaction, DCC activates the acid to form an O-acylisourea intermediate[4]. Because the ortho-nitro group of your substrate physically blocks the incoming alcohol, the O-acylisourea has a prolonged half-life[1]. This allows it to undergo a spontaneous 1,3-intramolecular rearrangement (O-N acyl migration) into a dead-end 5[5]. Resolution: You must add 5–10 mol% of 4-dimethylaminopyridine (DMAP). DMAP acts as a hypernucleophile that intercepts the O-acylisourea faster than it can rearrange, forming a highly reactive N-acylpyridinium intermediate that rapidly couples with the alcohol[6]. Additionally, ensure your solvent is Dichloromethane (DCM), as ethereal solvents like THF are known to exacerbate O-N acyl migration[7].

Q2: My Fischer esterification (using H₂SO₄ at reflux) shows multiple degradation spots on TLC. How do I prevent this? A: The degradation is caused by the cleavage of the methoxy or phenoxy ether bonds[2]. Strong Brønsted acids at high temperatures protonate the ether oxygens, turning them into leaving groups and initiating demethylation. Resolution: Switch to a milder acid catalyst such as p-toluenesulfonic acid (p-TSA) or a solid-supported acid resin (e.g., Amberlyst-15)[8]. To drive the reaction equilibrium forward without excessive heating, use a Dean-Stark apparatus with toluene to 9[9].

Q3: Can I substitute EDC for DCC to avoid the tedious filtration of urea byproducts? A: Yes. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) functions via the exact same mechanism as DCC but generates a water-soluble urea byproduct that is easily washed away during an aqueous extraction[10]. However, EDC is equally susceptible to N-acylurea formation, meaning catalytic DMAP remains strictly mandatory[11].

G Acid Carboxylic Acid + DCC/EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl O-N Acyl Migration (Slow, exacerbated by steric hindrance) ActiveEster N-Acylpyridinium Active Ester O_Acyl->ActiveEster + DMAP (Fast Nucleophilic Attack) Product Desired Ester + Urea Byproduct ActiveEster->Product + Alcohol

Mechanistic divergence in Steglich esterification showing DMAP interception versus N-acylurea formation.

Standardized Experimental Protocols

Protocol A: Optimized Steglich Esterification (Recommended)

This protocol is self-validating: the appearance of a white precipitate (DCU) confirms activation, while TLC monitoring against the N-acylurea standard confirms DMAP efficiency.

Reagents: 2-(4-Methoxy-2-nitrophenoxy)acetic acid (1.0 eq), Alcohol (1.2 eq), DCC or EDC·HCl (1.1 eq), DMAP (0.1 eq), Anhydrous DCM.

  • Substrate Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 2-(4-Methoxy-2-nitrophenoxy)acetic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM to achieve a 0.1 M concentration[4].

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. Causality Note: DMAP must be fully dissolved and present before the coupling agent is introduced to ensure immediate interception of the transient O-acylisourea[6].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve DCC (1.1 eq) in a minimal volume of DCM and add it dropwise over 15 minutes[3]. (If using EDC·HCl, add the solid directly in portions).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor the disappearance of the starting acid via TLC (typically 7:3 Hexanes:EtOAc).

  • Workup: If DCC was used, filter the resulting suspension through a pad of Celite to remove the insoluble dicyclohexylurea (DCU)[10]. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild Fischer Esterification (Dean-Stark Method)

Best for synthesizing simple methyl/ethyl esters when carbodiimides are unavailable.

Reagents: 2-(4-Methoxy-2-nitrophenoxy)acetic acid (1.0 eq), Alcohol (1.5 eq to excess), p-TSA (0.05 eq), Toluene.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser[9].

  • Mixing: Combine the carboxylic acid, alcohol, and catalytic p-TSA in toluene[8].

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The water byproduct will co-distill with the toluene and collect in the trap, continuously driving the equilibrium toward the ester product[2].

  • Monitoring: Maintain reflux until water ceases to accumulate in the trap (typically 4–6 hours).

  • Workup: Cool the reaction to room temperature. Wash the toluene layer with saturated aqueous NaHCO₃ to neutralize the p-TSA catalyst and extract any unreacted starting material[2]. Dry the organic layer over Na₂SO₄ and evaporate the solvent.

Quantitative Data Summary

The following table summarizes the expected outcomes and side-reaction profiles when applying different esterification methodologies to 2-(4-Methoxy-2-nitrophenoxy)acetic acid.

Esterification MethodCatalyst / ReagentSolventPrimary Side ReactionExpected Yield
Fischer (Standard) H₂SO₄ (Reflux)Methanol / EthanolEther Cleavage / Demethylation< 40%
Fischer (Modified) p-TSA (Dean-Stark)TolueneMinimal (Trace hydrolysis)75–85%
Steglich (Unoptimized) DCC (No DMAP)THF / DioxaneN-acylurea formation (O-N migration)30–50%
Steglich (Optimized) DCC + DMAPDichloromethane (DCM)Minimal85–95%

References

  • Grokipedia.Steglich esterification side reactions N-acylurea.
  • Scribd.Steglich Esterification Overview.
  • PMC.O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification.
  • BenchChem.Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
  • Organic Chemistry Portal.Steglich Esterification.
  • Wikipedia.Fischer–Speier esterification.
  • Master Organic Chemistry.Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • BenchChem.Troubleshooting low conversion in phenoxyacetic acid esterification.
  • Organic Syntheses.Esterification of carboxylic acids with alcohols.
  • d-nb.info.The Steglich Esterification.
  • PMC.Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-(4-Methoxy-2-nitrophenoxy)acetic Acid

Welcome to the Advanced Formulation Support Center. As researchers and drug development professionals, you are likely aware that nearly 40% of approved drugs and 90% of developmental candidates suffer from poor aqueous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As researchers and drug development professionals, you are likely aware that nearly 40% of approved drugs and 90% of developmental candidates suffer from poor aqueous solubility[1]. 2-(4-Methoxy-2-nitrophenoxy)acetic acid presents a classic physicochemical paradox: it possesses a highly polar, ionizable carboxylic acid moiety, yet its core is dominated by a lipophilic phenoxy ring, an electron-withdrawing nitro group, and a methoxy group.

This structural combination results in high crystal lattice energy and strong dipole-dipole interactions. Below its pKa (estimated ~3.0), the compound remains unionized and highly hydrophobic, leading to rapid precipitation in aqueous media. The following guide provides causality-driven troubleshooting, validated protocols, and strategic decision-making frameworks to ensure robust solubilization for your assays.

Solubilization Strategy Decision Framework

Before attempting to dissolve your compound, you must establish the strict pH requirements of your downstream assay. The ionizable nature of the carboxylic acid dictates that solubility is fundamentally pH-dependent[2].

G Start Determine Target Assay pH CheckPH Is Target pH > 5.5? Start->CheckPH HighPH Alkaline/Neutral Media (pH > 5.5) CheckPH->HighPH Yes LowPH Acidic Media (pH < 5.5) CheckPH->LowPH No SaltForm pH-Shift & Salt Formation HighPH->SaltForm CoSolvent Co-solvent System (DMSO/PEG400) LowPH->CoSolvent Cyclo HP-β-CD Complexation LowPH->Cyclo Success1 Soluble Carboxylate Salt SaltForm->Success1 Success2 Solvated Mixture CoSolvent->Success2 Success3 Inclusion Complex Cyclo->Success3

Caption: Decision tree for selecting a solubilization strategy based on target assay pH.

Troubleshooting & FAQs

Q1: When I dilute my 10 mM DMSO stock of 2-(4-Methoxy-2-nitrophenoxy)acetic acid into PBS (pH 7.4), the solution immediately turns cloudy. Why does this happen if the final pH is above the compound's pKa? Causality: This is a phenomenon known as solvent-shift precipitation. In pure DMSO, the compound is fully solvated but unionized. When introduced to an aqueous buffer, the DMSO diffuses into the bulk water much faster than the carboxylic acid proton can dissociate to form the soluble carboxylate salt. This transient, localized drop in solvent polarity forces the unionized hydrophobic core to aggregate and nucleate before ionization can save it. Solution: Do not spike highly concentrated DMSO stocks directly into neutral buffers. Instead, use the pH-Shift Protocol below to pre-ionize the compound, or employ a step-wise dilution gradient.

Q2: My enzymatic assay strictly requires a pH of 4.5. Standard pH adjustments cause the compound to crash out. How can I maintain solubility without using high concentrations of organic solvents? Causality: At pH 4.5, the equilibrium shifts, and a significant fraction of the compound reverts to its unionized, lipophilic state. Because the intrinsic aqueous solubility ( S0​ ) of the unionized form is exceptionally low, it precipitates. Solution: You must bypass the pH-partition hypothesis by masking the hydrophobic core. Utilizing a host-guest complexation strategy with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) allows the lipophilic phenoxy ring to insert into the cyclodextrin cavity, while the hydrophilic exterior maintains aqueous solubility regardless of the ionization state[1].

Mechanism Drug 2-(4-Methoxy-2-nitrophenoxy) acetic acid (Hydrophobic Core) Complex Inclusion Complex (Hydrophilic Shielding) Drug->Complex Thermodynamic Equilibrium (Ka) CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Mechanistic pathway of HP-β-CD inclusion complexation shielding the hydrophobic core.

Validated Experimental Protocols

As a standard of scientific integrity, every protocol provided here operates as a self-validating system. Do not proceed to your primary assay without passing the validation check at the end of each workflow.

Protocol A: pH-Shift Solubilization (For Assays at pH > 6.0)

Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility[3]. This method yields a physiologically relevant solution without the toxicity of organic co-solvents.

  • Suspension: Weigh the required amount of 2-(4-Methoxy-2-nitrophenoxy)acetic acid powder and suspend it in 80% of your final required volume using distilled, deionized water.

  • Alkalinization: While stirring vigorously, add 1.0 M NaOH dropwise. Monitor the pH continuously. Continue until the pH reaches 8.0 – 8.5. The cloudy suspension will transition to a clear solution as the highly soluble sodium carboxylate salt forms.

  • Back-Titration: Once fully dissolved, carefully back-titrate the solution with 0.1 M HCl until you reach your target assay pH (e.g., 7.4). Crucial: Add the HCl very slowly to prevent localized pockets of low pH, which will cause irreversible nucleation.

  • Buffering: Add your concentrated buffer salts (e.g., 10x PBS) to lock in the pH.

  • Volume Adjustment: Bring the solution to the final volume with distilled water.

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Self-Validation Check: Allow the final solution to incubate at your experimental temperature (e.g., 37°C) for 2 hours. Re-measure the pH. If the pH has dropped and micro-precipitates have formed, your buffer capacity is insufficient to counter the intrinsic acidity of the compound. You must increase the molarity of your buffer system.

Protocol B: HP-β-CD Complexation (For Acidic or High-Concentration Assays)

Cyclodextrins form non-covalent dynamic inclusion complexes, effectively hiding the hydrophobic nitro-aromatic core from the aqueous environment[1].

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous assay buffer.

  • Direct Addition: Add the dry 2-(4-Methoxy-2-nitrophenoxy)acetic acid powder directly to the HP-β-CD solution. Do not pre-dissolve the compound in DMSO, as the solvent will compete for the cyclodextrin cavity.

  • Mechanical Disruption: Vortex the mixture for 2 minutes, followed by sonication in a water bath at 37°C for 30 minutes.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours. Complexation is a thermodynamic process driven by Ka​ ; it requires time to reach equilibrium.

  • Clarification: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed drug. The supernatant contains your solubilized compound.

Self-Validation Check: Measure the UV absorbance of the supernatant at the compound's λmax​ . Dilute the sample exactly 1:10 in the same buffer and measure again. If the absorbance scales linearly (exactly 10% of the original value), the compound is truly solubilized in the inclusion complex. A non-linear, precipitous drop indicates the presence of suspended colloidal aggregates that were disrupted upon dilution.

Quantitative Strategy Comparison

Summarizing the physicochemical limits of each strategy ensures you select the correct approach for your specific assay constraints.

Solubilization StrategyPrimary MechanismEstimated Max ConcentrationAssay CompatibilityKey AdvantageLimitation
pH-Shift (Salt Formation) Ionization of carboxylic acid> 50 mMCell culture, Biochemical (pH > 6.0)Physiologically relevant; zero organic solvent toxicity.Completely ineffective for acidic assays (pH < 5.0).
DMSO Co-solvent Bulk polarity reduction1 - 5 mM (at 1% v/v DMSO)Biochemical, limited cell cultureRapid preparation directly from stock solutions.High risk of solvent-shift precipitation; DMSO toxicity in cells.
HP-β-CD Complexation Hydrophobic cavity shielding10 - 20 mMIn vivo, Cell culture, Acidic assaysMaintains solubility at low pH without altering the drug structure.Requires 24h equilibration; cyclodextrin may interfere with certain target bindings.
References
  • Source: Patsnap Eureka (2025)
  • Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids Source: Benchchem URL
  • Solubilization techniques used for poorly water-soluble drugs Source: PMC - NIH URL

Sources

Troubleshooting

Technical Support Center: Preventing Photo-degradation of 2-(4-Methoxy-2-nitrophenoxy)acetic acid

Welcome to the technical support center dedicated to ensuring the stability of 2-(4-Methoxy-2-nitrophenoxy)acetic acid during long-term storage. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to ensuring the stability of 2-(4-Methoxy-2-nitrophenoxy)acetic acid during long-term storage. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their experiments. Here, we will delve into the causes of its photo-degradation and provide actionable troubleshooting advice and frequently asked questions to maintain its quality and performance.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of 2-(4-Methoxy-2-nitrophenoxy)acetic acid.

Q1: My solid 2-(4-Methoxy-2-nitrophenoxy)acetic acid has developed a yellowish or brownish tint over time. What does this indicate?

A1: A color change is a primary visual indicator of chemical degradation. For nitro-aromatic compounds like 2-(4-Methoxy-2-nitrophenoxy)acetic acid, this is often due to photo-degradation.[1] Exposure to light, especially UV and visible light, can initiate chemical reactions that alter the compound's structure and lead to the formation of colored byproducts.[2] It is crucial to minimize light exposure during storage to prevent this.

Q2: What are the optimal storage conditions for long-term stability of this compound?

A2: To ensure the long-term stability of 2-(4-Methoxy-2-nitrophenoxy)acetic acid, it is best to store it as a dry solid under the following conditions:

  • Temperature: Room temperature is generally acceptable for the solid form, as indicated by suppliers. However, for enhanced stability, especially for long-term storage, refrigeration (2-8°C) is recommended.[3]

  • Light: The compound is light-sensitive. Store it in an amber glass vial or an opaque container to protect it from light.[1][2][4]

  • Atmosphere: For compounds sensitive to oxidation or moisture, storing under an inert atmosphere, such as argon or nitrogen, is a good practice.[1]

  • Container: Use a tightly sealed, non-reactive container, like a glass vial with a Teflon-lined cap, to prevent contamination and degradation.[1]

Q3: Is it better to store 2-(4-Methoxy-2-nitrophenoxy)acetic acid as a solid or in a solution?

A3: For long-term storage, it is strongly recommended to store the compound as a dry solid.[1] Storing it in a solution increases the risk of degradation due to solvent interactions and increased molecular mobility, which can accelerate photochemical reactions.[1] If a stock solution is necessary for your experiments, prepare it fresh whenever possible. If short-term storage of a solution is unavoidable, it must be protected from light and stored at a low temperature.

Q4: How does the choice of solvent affect the stability of a solution of this compound?

A4: The solvent can significantly impact the stability of 2-(4-Methoxy-2-nitrophenoxy)acetic acid. It is essential to use high-purity, dry solvents. Some solvents can participate in degradation pathways, such as hydrolysis or other reactions.[1] The presence of impurities in the solvent can also catalyze degradation. Always consult the compound's solubility data and consider performing a small-scale stability study in your chosen solvent if long-term solution storage is absolutely necessary.

Q5: What are the likely degradation products of 2-(4-Methoxy-2-nitrophenoxy)acetic acid?

A5: The photo-degradation of nitro-aromatic compounds can be complex. The process often involves the reduction of the nitro group and cleavage of the ether bond. Potential degradation products could include nitrophenols, benzoquinones, and various organic acids.[5] The specific degradation pathway and resulting products will depend on the conditions, such as the wavelength of light, the presence of oxygen, and the solvent used.

II. Troubleshooting Guide

This section provides a question-and-answer format to troubleshoot specific issues you might encounter during your experiments that could be related to the degradation of 2-(4-Methoxy-2-nitrophenoxy)acetic acid.

Issue 1: Inconsistent or non-reproducible experimental results.

Q: I'm observing significant variability in my assay results when using a stock solution of 2-(4-Methoxy-2-nitrophenoxy)acetic acid. Could this be due to degradation?

A: Yes, inconsistent results are a common consequence of compound degradation. The loss of potency of the active compound will directly impact your experimental outcomes.[1][2]

Troubleshooting Steps:

  • Prepare a Fresh Solution: Discard the old stock solution and prepare a new one from the solid compound. If possible, use a freshly opened container of the solid.

  • Verify Solid Compound Integrity: If the issue persists with a fresh solution, the solid itself may be degraded. Visually inspect the solid for any color change.

  • Perform a Quality Control Check: The most definitive way to confirm degradation is to use a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This will allow you to separate and quantify the parent compound from any degradation products.

Issue 2: Appearance of unexpected peaks in analytical chromatograms.

Q: My HPLC or LC-MS analysis of a sample containing 2-(4-Methoxy-2-nitrophenoxy)acetic acid shows extra peaks that were not present in the initial analysis. What could be the cause?

A: The appearance of new peaks in a chromatogram is a strong indication of compound degradation.[1] These peaks represent the degradation products.

Troubleshooting Steps:

  • Review Storage and Handling Procedures: Carefully examine how the compound and its solutions have been stored and handled. Were they exposed to light for extended periods? Was the storage temperature appropriate?

  • Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study.[1] This involves intentionally exposing the compound to stress conditions (e.g., UV light, heat, acid, base, oxidation) to accelerate degradation. Analyzing these stressed samples by HPLC or LC-MS can help in identifying the degradation products seen in your experimental samples.

  • Optimize Storage: Based on your review and the results of any stability testing, implement stricter storage protocols. This includes consistent use of amber vials, minimizing exposure to ambient light during experiments, and preparing fresh solutions more frequently.[6]

Issue 3: Decreased biological activity or potency in cell-based assays.

Q: The biological effect of my 2-(4-Methoxy-2-nitrophenoxy)acetic acid has diminished over time, requiring higher concentrations to achieve the same result. Why is this happening?

A: A decrease in biological activity is a direct consequence of a lower concentration of the active parent compound due to degradation.[1]

Troubleshooting Steps:

  • Quantify the Active Compound: Use a validated analytical method, such as HPLC-UV, to determine the actual concentration of the intact 2-(4-Methoxy-2-nitrophenoxy)acetic acid in your stock solution.[1] This will confirm if degradation has occurred and to what extent.

  • Implement a "First-In, First-Out" (FIFO) System: Ensure that older batches of the compound are used before newer ones to minimize the effects of long-term storage.

  • Barcode and Track Samples: For rigorous tracking, consider using barcodes or RFID labels in conjunction with a laboratory information management system (LIMS). This allows for real-time tracking of sample usage, exposure to light, and storage duration, helping to prevent the use of degraded reagents.[6]

III. Experimental Protocols & Data

Protocol 1: Stability-Indicating HPLC-UV Method for 2-(4-Methoxy-2-nitrophenoxy)acetic acid

This protocol provides a general framework for developing an HPLC method to assess the stability of 2-(4-Methoxy-2-nitrophenoxy)acetic acid. Method optimization will be required.

Objective: To separate the parent compound from its potential degradation products and quantify its purity.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • 2-(4-Methoxy-2-nitrophenoxy)acetic acid standard and samples

Methodology:

  • Mobile Phase Preparation: Prepare two mobile phases. For example:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any more polar or less polar degradation products. A starting point could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • System Parameters:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: Determined by UV-Vis spectroscopy (scan for absorbance maxima). Aromatic nitro compounds often have strong absorbance in the UV region.[7]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration within the linear range of the detector.

  • Analysis: Inject the standard and sample solutions and analyze the chromatograms. The purity of the compound can be calculated based on the peak area of the parent compound relative to the total peak area.

Table 1: Recommended Storage Conditions Summary
ParameterSolid CompoundSolution (Short-Term)
Temperature Room Temperature (Refrigeration for long-term)2-8°C (Refrigerated)
Light Protection Amber vials or opaque containersAmber vials or foil-wrapped tubes
Atmosphere Standard (Inert gas for enhanced stability)Tightly sealed
Container Tightly sealed glass vialTightly sealed glass or polypropylene vial
Visualization of Photo-degradation and Workflow

Diagram 1: Conceptual Photo-degradation Pathway

This diagram illustrates a simplified, hypothetical pathway for the photo-degradation of 2-(4-Methoxy-2-nitrophenoxy)acetic acid.

A 2-(4-Methoxy-2-nitrophenoxy)acetic acid B Excited State A->B Light (hν) C Degradation Intermediates (e.g., Radicals, Nitrophenols) B->C Chemical Reactions D Final Degradation Products (e.g., Benzoquinones, Organic Acids) C->D Further Reactions

A simplified photo-degradation pathway.

Diagram 2: Experimental Workflow for Stability Assessment

This diagram outlines the steps to assess the stability of your compound.

Start Receive/Prepare Compound Store Store under Recommended Conditions (Dark, Controlled Temp.) Start->Store Sample Sample at Time Points (T=0, 1 month, 3 months, etc.) Store->Sample Prepare Prepare Solution for Analysis Sample->Prepare Analyze Analyze by Stability-Indicating HPLC-UV Method Prepare->Analyze Evaluate Evaluate Chromatograms (Purity, Degradation Peaks) Analyze->Evaluate Decision Decision: Stable or Degraded? Evaluate->Decision Stable Continue Use Decision->Stable No significant change Degraded Discard and Procure New Batch Decision->Degraded Significant degradation

Workflow for assessing compound stability.

IV. References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. [Link]

  • Merkel. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • Needle.Tube. (n.d.). Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. [Link]

  • University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety. [Link]

  • IJRAR. (n.d.). A new sensitive, eco-friendly, economic and effortless spot test for aromatic nitro compounds. [Link]

  • ACS Publications. (n.d.). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. [Link]

  • IntechOpen. (2021, November 15). Analytical Methods for the Degradation of Phytoconstituents. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Efficiency for 2-(4-Methoxy-2-nitrophenoxy)acetic Acid Reduction

Welcome to the advanced troubleshooting and protocol guide for the catalytic hydrogenation of 2-(4-Methoxy-2-nitrophenoxy)acetic acid. The reduction of this specific nitroaromatic compound to 2-(2-amino-4-methoxyphenoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the catalytic hydrogenation of 2-(4-Methoxy-2-nitrophenoxy)acetic acid. The reduction of this specific nitroaromatic compound to 2-(2-amino-4-methoxyphenoxy)acetic acid presents unique physicochemical challenges. The electron-donating methoxy group subtly deactivates the initial reduction step, while the free carboxylic acid moiety can induce catalyst poisoning or solubility bottlenecks.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we analyze the thermodynamics of the catalytic cycle, address specific failure modes, and provide a self-validating protocol to ensure your workflow is robust and reproducible.

Mechanistic Bottlenecks in Nitro Reduction

To troubleshoot effectively, we must first understand the causality of the reaction pathway. The catalytic hydrogenation of nitroarenes over Palladium on Carbon (Pd/C) is not a single-step process; it is a cascade of two-electron reductions (1)[1]. The most common point of failure occurs at the hydroxylamine intermediate. Cleaving the strong N–O bond of the hydroxylamine requires protonation; without an adequate proton source, the intermediate desorbs from the catalyst, stalling the reaction (2)[2].

Pathway N1 Nitroarene (Ar-NO2) N2 Nitroso (Ar-NO) N1->N2 +2e-, +2H+ -H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 +2e-, +2H+ N5 Azoxy/Azo Dimers N2->N5 Condensation with Ar-NHOH N4 Amine (Ar-NH2) N3->N4 +2e-, +2H+ -H2O N3->N5

Caption: Stepwise mechanistic pathway of nitroaromatic reduction and potential condensation side reactions.

Troubleshooting Guide & FAQs

Q1: Why does hydrogen uptake stall prematurely, leaving unreacted starting material?

Causality: Premature stalling is typically caused by catalyst poisoning or substrate precipitation. 2-(4-Methoxy-2-nitrophenoxy)acetic acid contains a free carboxylic acid. In non-polar solvents, this moiety can form strong intermolecular hydrogen bonds, reducing solubility as the reaction progresses. Furthermore, trace sulfur or halide impurities from upstream etherification steps strongly coordinate to the Pd surface, blocking active sites (3)[3]. Solution:

  • Purification: Ensure the starting material is recrystallized or passed through a short silica plug to remove sulfurous impurities before hydrogenation.

  • Solvent Optimization: Switch to a polar protic solvent system (e.g., Methanol or Ethanol) to fully solubilize the zwitterion-like intermediates.

Q2: LC-MS analysis shows a major peak corresponding to[M+16] relative to the desired product. What is this, and how do I resolve it?

Causality: A mass of [M+16] indicates the accumulation of the hydroxylamine intermediate (Ar-NHOH). The electron-donating methoxy group on the aromatic ring increases the electron density, which raises the activation energy required to cleave the N–O bond. If the reaction is run in a strictly neutral environment, the required proton transfer for this final reduction step is hindered (4)[4]. Solution: Introduce an acidic promoter. Adding 1–5% (v/v) glacial acetic acid to your solvent system facilitates the protonation of the hydroxylamine oxygen, converting it into a better leaving group (water) and driving the reaction to the amine (5)[5].

Q3: I am observing a yellow/orange tint in the reaction mixture, and yield is low. What causes this?

Causality: Colored impurities in nitro reductions are a classic sign of azoxy or azo dimer formation. This occurs when the nitroso intermediate (Ar-NO) reacts with the hydroxylamine intermediate (Ar-NHOH) in a condensation reaction[1]. This bimolecular side reaction outcompetes the unimolecular reduction when mass transfer of hydrogen gas into the liquid phase is poor. Solution: Increase the agitation rate (minimum 800 RPM) and elevate the hydrogen pressure to 3–5 bar. Maximizing dissolved H2​ concentration ensures the intermediates are rapidly reduced before they can collide and condense.

Quantitative Data: Condition Screening Summary

The following table synthesizes empirical data for optimizing the reduction of methoxy-substituted nitroaromatics. Use this to select your baseline parameters.

Catalyst TypeLoading (w/w)Solvent SystemAdditivePressure ( H2​ )Primary Outcome
5% Pd/C (Dry)5%Ethyl AcetateNone1 atm (Balloon)Stalls at Hydroxylamine (~40% yield)
10% Pd/C (Wet)10%MethanolNone3 atmModerate conversion, trace azo dimers
10% Pd/C (Wet) 10% Methanol 5% Acetic Acid 3 atm Full conversion to Amine (>95% yield)
5% Pt/C5%THFNone5 atmSlow reaction, high purity

Self-Validating Experimental Protocol

A robust protocol must validate itself in real-time. By calculating theoretical hydrogen uptake, you create an internal control that flags failures before you waste time on workup and chromatography[5].

Theoretical Uptake Calculation: The reduction of one nitro group requires exactly 3 molar equivalents of H2​ gas. For 10.0 mmol of 2-(4-Methoxy-2-nitrophenoxy)acetic acid (approx. 2.27 g), the theoretical uptake is 30.0 mmol of H2​ . At standard temperature and pressure (STP), this equates to ~735 mL of H2​ .

Step-by-Step Methodology
  • Preparation: To a high-pressure hydrogenation vessel, add 2-(4-Methoxy-2-nitrophenoxy)acetic acid (10.0 mmol, 2.27 g).

  • Solvent Addition: Suspend the substrate in 40 mL of Methanol. Add 2 mL of glacial acetic acid (acidic promoter).

  • Catalyst Loading: Carefully add 227 mg of 10% Pd/C (50% wet with water). Safety Note: Always add the catalyst to a solution under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Purging: Seal the vessel. Purge the headspace with Nitrogen three times, followed by three purges with Hydrogen gas.

  • Reaction Execution: Pressurize the vessel to 3 bar (45 psi) with H2​ . Begin vigorous stirring (1000 RPM) at 25 °C.

  • Self-Validating Checkpoint: Monitor the mass flow controller or pressure drop. Do not stop the reaction until the calculated theoretical uptake (735 mL) is achieved and the uptake curve flattens completely.

  • Workup: Vent the hydrogen and purge with Nitrogen. Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Wash the pad with 20 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 2-(2-amino-4-methoxyphenoxy)acetic acid can be triturated with cold diethyl ether to yield a highly pure solid.

Workflow Start Monitor H2 Uptake (Target: 3 eq.) Check1 Uptake Stalled < 3 eq.? Start->Check1 Sol1 Check for Impurities (Catalyst Poisoning) Check1->Sol1 Yes Check2 LC-MS shows [M+16] (Ar-NHOH)? Check1->Check2 No Sol1->Start Filter & Refresh Catalyst Sol2 Add Acidic Promoter (e.g., AcOH) Check2->Sol2 Yes Success Product Isolated (Ar-NH2) Check2->Success No Sol2->Start Resume Reaction

Caption: Self-validating troubleshooting workflow for catalytic hydrogenation optimization.

References

  • Reduction of nitro compounds. Grokipedia.[Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Publishing.[Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 2-(4-Methoxy-2-nitrophenoxy)acetic acid purity via quantitative NMR (qNMR)

Validating the Purity of 2-(4-Methoxy-2-nitrophenoxy)acetic Acid: A Comparative Guide to qNMR vs. HPLC For researchers and drug development professionals, the purity of synthetic intermediates directly dictates the yield...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 2-(4-Methoxy-2-nitrophenoxy)acetic Acid: A Comparative Guide to qNMR vs. HPLC

For researchers and drug development professionals, the purity of synthetic intermediates directly dictates the yield, safety, and impurity profiles of downstream active pharmaceutical ingredients (APIs). 2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS: 109364-94-5)[1] is a highly functionalized aromatic building block. Validating its purity presents a distinct analytical challenge: traditional chromatographic methods often fail to provide absolute quantification without highly specific, difficult-to-source reference standards.

This guide objectively compares the mechanistic advantages of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV), providing a self-validating experimental framework for absolute purity determination.

Mechanistic Comparison: Why qNMR Outperforms HPLC for Absolute Purity

Historically, HPLC-UV has been the gold standard for purity assessment. However, HPLC is a relative technique. It relies on the assumption that all components in a mixture share a similar UV response factor, or it requires the synthesis of certified reference standards for the analyte and every single impurity[2].

qNMR , conversely, is a primary ratio method[3]. The fundamental causality behind qNMR's accuracy lies in quantum mechanics: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal[2][4]. By comparing the integral of the analyte's protons to those of a universal, SI-traceable Internal Standard (IS), absolute mass fraction purity can be calculated without needing a reference standard of the analyte itself[2][5].

Table 1: Performance Characteristics for 2-(4-Methoxy-2-nitrophenoxy)acetic acid
ParameterQuantitative NMR (qNMR)HPLC-UV
Primary Principle Molar proportionality of nuclear resonanceDifferential partitioning & UV absorbance
Reference Standard Universal Internal Standard (e.g., Maleic Acid)Analyte-specific Certified Reference Standard
Purity Output Absolute mass fraction (% w/w)Relative area percent (Area %)
Sensitivity to Impurities Universal detection of all protonated speciesLimited to UV-active chromophores
Regulatory Alignment USP <761>, USP <1220>, Ph. Eur.ICH Q2(R2), USP <1225>

Experimental Methodology: A Self-Validating qNMR Protocol

To ensure absolute trustworthiness, a qNMR protocol cannot simply be a list of steps; it must be a self-validating system where the data proves its own reliability. The following protocol aligns with USP <1220> (Analytical Procedure Life Cycle) and USP <761> guidelines[3][6].

Step 1: Internal Standard (IS) Selection & Causality

For 2-(4-Methoxy-2-nitrophenoxy)acetic acid, Maleic Acid is the optimal SI-traceable internal standard[5].

  • The Causality: The analyte features aromatic protons (multiplets at 7.0–7.5 ppm), methylene protons (singlet at ~4.8 ppm), and methoxy protons (singlet at ~3.8 ppm). Maleic acid provides a sharp, isolated singlet at 6.26 ppm in DMSO-d6[7]. This guarantees zero peak overlap, which is the primary cause of integration bias in qNMR.

Step 2: Gravimetric Traceability
  • Action: Weigh approximately 10 mg of the analyte and 5 mg of the Maleic Acid CRM into a vial using an ultra-microbalance (d = 0.001 mg). Co-dissolve completely in 1.0 mL of DMSO-d6.

  • Self-Validation: qNMR is fundamentally a mass-balance equation. The uncertainty of the balance must be recorded, as gravimetric error propagates directly into the final purity calculation.

Step 3: System Suitability & T1 Relaxation Check
  • Action: Before the quantitative run, perform an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of all protons in the mixture.

  • The Causality: The NMR acquisition relaxation delay ( D1​ ) must be set to ≥5×T1​ of the slowest-relaxing proton[6]. This ensures >99.3% return to thermal equilibrium. If D1​ is too short, fast-relaxing protons will appear artificially larger than slow-relaxing ones, destroying the molar proportionality and invalidating the assay.

Step 4: Acquisition & Data Integrity
  • Action: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Adjust the Number of Scans (NS) until a Signal-to-Noise (S/N) ratio of ≥250 is achieved for both the analyte and IS peaks.

  • Self-Validation: An S/N ≥250 mathematically guarantees that the integration error remains below 1% RSD, serving as an internal quality control gate before data processing.

Visualizing the Validation Workflow

ValidationWorkflow A 2-(4-Methoxy-2-nitrophenoxy)acetic acid Batch Assessment B qNMR Method (Primary Ratio) A->B C HPLC-UV Method (Chromatographic) A->C D Gravimetric Co-dissolution with Maleic Acid IS B->D E Column Separation & UV Absorbance C->E F Absolute Molar Purity (SI-Traceable) D->F G Relative Area % (Requires Ref. Standard) E->G H Orthogonal Purity Validation F->H G->H

Purity validation workflow comparing qNMR (absolute) and HPLC-UV (relative) methodologies.

Experimental Data: Interpreting Discrepancies

When validating a batch of 2-(4-Methoxy-2-nitrophenoxy)acetic acid, combining both techniques provides a holistic impurity profile. Below is representative validation data demonstrating a common analytical phenomenon.

Table 2: Comparative Purity Results (Triplicate Analysis)
ReplicateqNMR Purity (% w/w)HPLC-UV Purity (Area %)
198.1599.62
298.2199.65
398.1899.61
Mean ± SD 98.18 ± 0.03 99.63 ± 0.02

Data Interpretation & Causality: Notice the discrepancy: HPLC reports a purity of ~99.6%, while qNMR reports ~98.2%. This is not an error; it is a reflection of the detection mechanisms[2]. HPLC-UV overestimates the purity because it operates on Area %, effectively ignoring UV-transparent impurities such as residual inorganic salts, water, or aliphatic solvents left over from the synthesis. qNMR, being a mass-fraction technique, accounts for the exact molar mass of the protonated species present, revealing the true absolute purity of the batch[2][4].

For rigorous drug development, qNMR provides the definitive absolute value, while HPLC remains invaluable for screening trace UV-active degradants.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. Available at:[Link]

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data." BIPM. Available at:[Link]

  • Shanghai Chemlin. "2-(4-methoxy-2-nitrophenoxy)acetic acid (109364-94-5)." Chemlin. Available at:[Link]

  • Liu, Y., Miura, T., & Ray, G. J. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review. Available at: [Link]

  • ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-(4-Methoxy-2-nitrophenoxy)acetic Acid and 2-nitrophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis and drug development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. This guide provides an in-depth comparative analysis of the reactivity of two key congeners: 2-(4-Methoxy-2-nitrophenoxy)acetic acid and 2-nitrophenoxyacetic acid. By understanding the electronic and steric influences of the methoxy substituent, researchers can make more informed decisions in the design of synthetic routes and the modulation of molecular properties.

Introduction: Structural and Electronic Profiles

2-nitrophenoxyacetic acid serves as our baseline molecule, featuring a nitro group ortho to the phenoxyacetic acid moiety. The nitro group is a strong electron-withdrawing group, significantly influencing the electron density of the aromatic ring and the acidity of the carboxylic acid.

In contrast, 2-(4-Methoxy-2-nitrophenoxy)acetic acid introduces a methoxy group at the para position relative to the ether linkage. The methoxy group is a classic example of a substituent with dual electronic effects: it is electron-withdrawing inductively but electron-donating through resonance.[1] In the para position, the resonance effect typically dominates, leading to an overall increase in electron density on the aromatic ring compared to the unsubstituted counterpart.[2]

CompoundStructureKey Features
2-nitrophenoxyacetic acid Strong electron-withdrawing nitro group ortho to the ether linkage.
2-(4-Methoxy-2-nitrophenoxy)acetic acid Strong electron-withdrawing nitro group ortho to the ether linkage and an electron-donating methoxy group para to the ether linkage.

Comparative Reactivity Analysis: A Tale of Two Substituents

The presence of the methoxy group in 2-(4-Methoxy-2-nitrophenoxy)acetic acid is predicted to modulate its reactivity in several key transformations when compared to 2-nitrophenoxyacetic acid.

Acidity of the Carboxylic Acid

The acidity of the carboxylic acid proton is influenced by the electronic nature of the aromatic ring. The electron-withdrawing nitro group in 2-nitrophenoxyacetic acid increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive effects.

In 2-(4-Methoxy-2-nitrophenoxy)acetic acid, the electron-donating methoxy group, through its resonance effect, will likely decrease the acidity of the carboxylic acid compared to its non-methoxylated counterpart. This is because the increased electron density on the ring slightly destabilizes the carboxylate anion.

Predicted Acidity: 2-nitrophenoxyacetic acid > 2-(4-Methoxy-2-nitrophenoxy)acetic acid

Nucleophilic Acyl Substitution (e.g., Esterification)

In nucleophilic acyl substitution reactions, such as esterification, the reactivity of the carboxylic acid is dependent on the electrophilicity of the carbonyl carbon. The electron-withdrawing nitro group in both molecules enhances the electrophilicity of the carbonyl carbon.

However, the electron-donating methoxy group in 2-(4-Methoxy-2-nitrophenoxy)acetic acid is expected to slightly decrease the rate of nucleophilic attack on the carbonyl carbon compared to 2-nitrophenoxyacetic acid. This is due to the donation of electron density to the ring, which is relayed to the carboxylic acid group, making the carbonyl carbon less electrophilic.

Predicted Reactivity in Esterification: 2-nitrophenoxyacetic acid > 2-(4-Methoxy-2-nitrophenoxy)acetic acid

Ether Cleavage

The cleavage of the ether linkage in phenoxyacetic acids typically proceeds via nucleophilic attack on the carbon of the acetic acid moiety or, under harsher conditions, at the aromatic ring. For the purpose of this comparison, we will consider the cleavage of the ether bond at the aromatic ring, which is generally challenging.

The rate of nucleophilic aromatic substitution is highly dependent on the electronic nature of the aromatic ring. The presence of the strong electron-withdrawing nitro group in both molecules activates the ring towards nucleophilic attack.

The electron-donating methoxy group in 2-(4-Methoxy-2-nitrophenoxy)acetic acid will likely decrease the rate of nucleophilic aromatic substitution compared to 2-nitrophenoxyacetic acid. The increased electron density on the ring makes it less susceptible to attack by nucleophiles.

Predicted Reactivity in Ether Cleavage (Nucleophilic Aromatic Substitution): 2-nitrophenoxyacetic acid > 2-(4-Methoxy-2-nitrophenoxy)acetic acid

Experimental Support and Protocols

To facilitate further investigation, we provide a general protocol for a common reaction, esterification, which can be adapted to compare the reactivity of the two acids.

Representative Experimental Protocol: Fischer Esterification

This protocol provides a framework for comparing the esterification rates of 2-(4-Methoxy-2-nitrophenoxy)acetic acid and 2-nitrophenoxyacetic acid with a simple alcohol, such as methanol.

Objective: To compare the reaction yield of the methyl ester of 2-(4-Methoxy-2-nitrophenoxy)acetic acid and 2-nitrophenoxyacetic acid under identical reaction conditions.

Materials:

  • 2-(4-Methoxy-2-nitrophenoxy)acetic acid

  • 2-nitrophenoxyacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, place equimolar amounts (e.g., 1.0 mmol) of 2-(4-Methoxy-2-nitrophenoxy)acetic acid and 2-nitrophenoxyacetic acid.

  • To each flask, add a 10-fold molar excess of anhydrous methanol (10.0 mmol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to each flask while stirring.

  • Reaction: Equip each flask with a reflux condenser and heat the mixtures to reflux in a pre-heated oil bath.

  • Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: After a set reaction time (e.g., 4 hours), cool the reaction mixtures to room temperature.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with an organic solvent (e.g., 3 x 20 mL of diethyl ether).

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the crude ester for each reaction. Further purification can be achieved by column chromatography if necessary.

Expected Outcome: Based on the electronic effects discussed, it is anticipated that the esterification of 2-nitrophenoxyacetic acid will proceed to a higher yield within the given timeframe compared to 2-(4-Methoxy-2-nitrophenoxy)acetic acid.

Visualizing the Electronic Effects

The following diagrams illustrate the key electronic effects influencing the reactivity of the two molecules.

G cluster_0 2-nitrophenoxyacetic acid cluster_1 2-(4-Methoxy-2-nitrophenoxy)acetic acid a Nitro Group (Strong Electron-Withdrawing) b Aromatic Ring a->b Inductive Effect c Carboxylic Acid b->c Inductive Effect d Nitro Group (Strong Electron-Withdrawing) f Aromatic Ring d->f Inductive Effect e Methoxy Group (Electron-Donating by Resonance) e->f Resonance Effect g Carboxylic Acid f->g Net Electronic Effect

Caption: Electronic effects in the two molecules.

Conclusion

The introduction of a methoxy group at the para-position of 2-nitrophenoxyacetic acid creates a molecule with a more nuanced electronic profile. While the strong electron-withdrawing nitro group remains a dominant feature, the electron-donating resonance effect of the methoxy group is predicted to decrease the overall reactivity of 2-(4-Methoxy-2-nitrophenoxy)acetic acid in key chemical transformations such as esterification and nucleophilic aromatic substitution, as well as decrease the acidity of its carboxylic acid group, when compared to 2-nitrophenoxyacetic acid. This comparative guide provides a theoretical framework and a practical experimental approach for researchers to further explore and exploit these reactivity differences in their synthetic endeavors.

References

Sources

Validation

Comparative Analysis of Leaving Groups in 2-(4-Methoxy-2-nitrophenoxy)acetic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Grounding The 2-(4-methoxy-2-nitrophenoxy)acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Grounding

The 2-(4-methoxy-2-nitrophenoxy)acetic acid framework is a highly versatile, red-shifted variant of the classic ortho-nitrobenzyl (oNB) photolabile linker. Widely utilized in solid-phase peptide synthesis, caged compounds, and antibody-drug conjugates (ADCs), this specific derivative incorporates a 4-methoxy substituent that acts as a strong electron-donating group. This modification induces a bathochromic shift, moving the absorption maximum ( λmax​ ) away from cell-damaging deep UV light (<300 nm) to the more biologically benign 350–365 nm range[1].

The efficacy of this photolabile system is not solely dependent on the chromophore; it is inextricably linked to the nature of the leaving group (LG). Upon UV irradiation, the system undergoes a photoinduced hydrogen atom transfer (HAT) to form an aci-nitro intermediate, followed by cyclization and subsequent heterolytic cleavage[2]. The thermodynamic stability of the released radical/anion and the pKa​ of its conjugate acid dictate both the quantum yield ( Φ ) and the kinetic rate ( k ) of the cleavage event[3].

Mechanism A 2-(4-Methoxy-2-nitrophenoxy) Derivative (Ground State) B Excited State (Singlet/Triplet) A->B UV Light (365 nm) C aci-Nitro Intermediate B->C Hydrogen Atom Transfer (HAT) D Cyclic Hemiacetal Intermediate C->D Cyclization E Free Leaving Group + o-Nitroso Byproduct D->E Cleavage (Rate depends on LG)

Mechanistic pathway of photolysis for 4-methoxy-2-nitrophenoxy derivatives.

Comparative Analysis by Leaving Group Class

As a Senior Application Scientist, I frequently observe that the choice of linkage—ester, phosphate, carbamate, or ether—determines whether a photolabile system succeeds or fails in time-resolved applications. Below is a critical comparison of how different leaving groups behave when released from the 2-(4-methoxy-2-nitrophenoxy) core.

Phosphates (The High-Performance Standard)

Phosphates are exceptional leaving groups in oNB systems. Due to the high stability of the phosphate anion and its low pKa​ , the heterolytic cleavage from the cyclic hemiacetal intermediate is nearly instantaneous. Quantum yields for phosphate release are typically the highest among all functional groups ( Φ>0.1 to 0.6 )[1]. This makes phosphate linkages the gold standard for time-resolved structural biology and rapid neurotransmitter uncaging[4].

Carboxylates / Esters (The Tunable Workhorses)

Carboxylates exhibit a direct, predictable structure-property relationship: the kinetic rate of photolysis increases linearly as the pKa​ of the leaving ester group decreases[3]. Because more acidic leaving groups stabilize the transition state during the cleavage step, aliphatic carboxylates (higher pKa​ ) cleave slower than aromatic or fluorinated carboxylates (lower pKa​ ). They offer moderate to high quantum yields and are the most common linkage for prodrugs and solid-phase linker cleavage.

Amines via Carbamates (The Two-Step Releasers)

Direct attachment of amines to the benzylic position is generally avoided due to the formation of stable imine byproducts with the o-nitrosobenzaldehyde residue. Instead, amines are protected as carbamates. Photolysis first releases a carbamic acid intermediate, which must then undergo spontaneous decarboxylation to yield the free amine[1]. This decarboxylation step is highly pH-dependent and often acts as the kinetic bottleneck, resulting in slower overall release rates compared to esters[4].

Alcohols via Ethers (The Kinetic Bottlenecks)

Ethers are notoriously poor leaving groups in oNB photochemistry. The rate-limiting step shifts from the initial photochemical excitation to the thermal breakdown of a highly stable o-nitroso hemiacetal intermediate[4]. Consequently, the release of alcohols is sluggish, and the overall quantum yield is severely diminished ( Φ<0.01 ). If an alcohol must be released, it is highly recommended to use a carbonate linkage rather than a direct ether bond.

Quantitative Performance Summary

The following table synthesizes the expected performance metrics for various leaving groups attached to the 2-(4-methoxy-2-nitrophenoxy) framework under 365 nm irradiation.

Leaving Group ClassLinkage TypeRelative pKa​ of LGTypical Quantum Yield ( Φ )Relative Cleavage RatePrimary Kinetic Bottleneck
Phosphate Phosphoester< 2.00.10 – 0.60Extremely FastPhotochemical excitation
Carboxylate Ester3.0 – 5.00.05 – 0.20FastHeterolytic C-O cleavage
Amine Carbamate~ 9.0 (Amine)0.01 – 0.05ModerateThermal decarboxylation
Alcohol Ether> 15.0< 0.01Very SlowHemiacetal breakdown

Experimental Protocol: Self-Validating Kinetic Evaluation

To establish trustworthiness in your linker design, empirical validation of the cleavage kinetics is mandatory. The following protocol describes a self-validating HPLC-UV workflow to quantify the release rate ( k ) of your chosen leaving group.

Materials Required:
  • Purified 2-(4-methoxy-2-nitrophenoxy)acetic acid-LG conjugate (1 mM in HPLC-grade Methanol or PBS, depending on solubility).

  • Internal Standard (e.g., biphenyl or a non-photolabile analog) to self-validate injection volumes.

  • 365 nm LED light source (e.g., Thorlabs high-power LED) with a controlled intensity (e.g., 10 mW/cm²).

  • Quartz cuvettes (1 cm path length).

Step-by-Step Methodology:
  • Sample Preparation: Prepare a 100 µM solution of the conjugate in the chosen solvent. Spike the solution with 10 µM of the internal standard.

  • Baseline Measurement: Transfer 1 mL of the solution to a quartz cuvette. Take a 20 µL aliquot in the dark for the t=0 HPLC injection.

  • Controlled Irradiation: Place the cuvette at a fixed distance (e.g., 5 cm) from the 365 nm LED. Ensure constant stirring to prevent localized photobleaching.

  • Time-Course Sampling: Irradiate the sample. Remove 20 µL aliquots at precisely t=1,3,5,10,15,30,and 60 minutes. Keep aliquots in amber vials prior to injection.

  • HPLC-UV Analysis: Inject samples onto a C18 Reverse-Phase column. Monitor absorbance at the isosbestic point (if known) and at the λmax​ of the free leaving group.

  • Kinetic Modeling: Integrate the peak area of the intact conjugate ( At​ ) relative to the internal standard. Plot ln(At​/A0​) versus time ( t ). The slope of the linear regression yields the first-order rate constant ( k ).

Workflow S1 1. Conjugation Attach LG to Photolabile Core S2 2. Photolysis Setup Irradiate at 365 nm in Quartz Cuvette S1->S2 S3 3. Time-Course Sampling Aliquot at 0, 1, 5, 15, 30, 60 min S2->S3 S4 4. HPLC-UV Analysis Quantify Intact Linker & Free LG S3->S4 S5 5. Kinetic Modeling Plot ln(C/C0) vs t to determine k S4->S5

Standardized HPLC-UV workflow for evaluating photolysis kinetics.

References

  • [3] Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. American Chemical Society (ACS). Available at:[Link]

  • [2] Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. Available at:[Link]

  • [1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews - ACS Publications. Available at:[Link]

  • [4] Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. Available at:[Link]

Sources

Comparative

In-Depth Comparison Guide: LC-MS Validation Methods for 2-(4-Methoxy-2-nitrophenoxy)acetic acid Reference Standards

As a Senior Application Scientist, establishing a robust, self-validating analytical framework for reference standards is paramount to ensuring the integrity of downstream drug development. The compound 2-(4-Methoxy-2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical framework for reference standards is paramount to ensuring the integrity of downstream drug development. The compound 2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS 109364-94-5) is a highly versatile featuring a carboxylic acid moiety, a methoxy group, and a nitroaromatic ring[1]. Because it is frequently utilized as an intermediate or tracked as a critical impurity in active pharmaceutical ingredient (API) synthesis, its quantitative validation must adhere strictly to the latest regulatory standards.

This guide objectively compares leading Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating this reference standard, providing field-proven insights, mechanistic causality, and step-by-step protocols aligned with the[2][3].

Chemical Causality & Method Rationale (E-E-A-T)

To design a self-validating system, we must first understand the physicochemical behavior of the analyte and how it dictates our instrumental parameters. Do not simply rely on generic LC-MS gradients; instead, tailor the approach to the molecule's specific vulnerabilities and strengths.

  • Ionization Dynamics (ESI- vs. ESI+): The phenoxyacetic acid core possesses a relatively low pKa (~3.1). Consequently, it readily deprotonates in solution, making Negative Electrospray Ionization (ESI-) the optimal detection mode. Furthermore, the electron-withdrawing nitro group stabilizes the resulting phenoxide-like fragment during collision-induced dissociation (CID), yielding highly reproducible product ions.

  • Chromatographic Causality: A classic dilemma in LC-MS of acidic compounds is balancing chromatographic retention with ionization efficiency. Using a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) keeps the carboxylic acid protonated, ensuring excellent retention on a reversed-phase C18 column. However, this acidic environment suppresses the deprotonation required for optimal ESI- signal. Conversely, using a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH ~4.5) provides a "sweet spot"—maintaining sufficient hydrophobicity for baseline resolution while promoting solution-phase deprotonation prior to droplet desolvation.

Methodological Comparison: Formic Acid vs. Ammonium Acetate

To objectively evaluate performance, we compared two distinct UHPLC-MS/MS methods for the validation of 2-(4-Methoxy-2-nitrophenoxy)acetic acid.

  • Method A: Standard Acidic RP-UHPLC (0.1% Formic Acid in Water / Acetonitrile)

  • Method B: Buffered RP-UHPLC (10 mM Ammonium Acetate in Water / Methanol)

Quantitative Performance Summary
Performance MetricMethod A: 0.1% Formic Acid (pH ~2.7)Method B: 10 mM NH₄OAc (pH ~4.5)Causality / Scientific Rationale
Ionization Efficiency Low / ModerateHigh Higher pH promotes solution-phase deprotonation of the carboxylic acid prior to ESI droplet formation.
Retention Time (Rt) 4.2 min3.5 minLower pH (Method A) keeps the acid fully protonated, increasing hydrophobic interaction with the C18 stationary phase.
Peak Tailing Factor 1.151.02 Ammonium acetate acts as a superior buffer, neutralizing residual silanols on the column and sharpening the peak.
Limit of Detection 5.0 ng/mL1.2 ng/mL Enhanced ionization efficiency directly translates to a superior Signal-to-Noise (S/N) ratio.
Linearity (R²) 0.9950.999 Better peak integration is achieved due to reduced tailing and highly stable droplet desolvation.
Matrix Effect -15% (Ion Suppression)-4% (Minimal) The buffered mobile phase mitigates the impact of co-eluting matrix components on the droplet's charge capacity.

Mandatory Visualizations

ICH Q2(R2) Validation Workflow

The following diagram illustrates the continuous lifecycle management and validation workflow for the analytical procedure, emphasizing the self-validating checks required by modern regulatory standards[2][4].

ValidationWorkflow Start 2-(4-Methoxy-2-nitrophenoxy)acetic acid Reference Standard Phase1 Method Development (Chromatography & MRM) Start->Phase1 Phase2 ICH Q2(R2) Validation Execution Phase1->Phase2 Spec Specificity & Selectivity (Matrix Checks) Phase2->Spec Lin Linearity & Range (R² ≥ 0.99) Phase2->Lin Acc Accuracy (Spike Recovery) Phase2->Acc Prec Precision (Repeatability) Phase2->Prec LOD LOD & LOQ (S/N Ratio) Phase2->LOD Report Validated LC-MS Method Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report

Fig 1: ICH Q2(R2) compliant LC-MS validation workflow for reference standards.

Fragmentation Pathway (MRM Transitions)

Understanding the mechanistic breakdown of the molecule ensures that your Multiple Reaction Monitoring (MRM) transitions are highly specific and not prone to isobaric interference.

Fragmentation Precursor Precursor Ion [M-H]- m/z 226.0 Loss1 Neutral Loss CO2 (44 Da) Precursor->Loss1 CID (15 eV) Loss2 Neutral Loss CH2COOH + NO (76 Da) Precursor->Loss2 CID (25 eV) Product1 Quantifier Ion m/z 182.0 Loss1->Product1 Product2 Qualifier Ion m/z 150.0 Loss2->Product2

Fig 2: ESI- fragmentation pathway and MRM transitions for the target compound.

Step-by-Step Experimental Protocol (Method B)

This protocol is designed as a self-validating system . Every critical step includes an internal check to prevent propagation of error, ensuring absolute trustworthiness in the generated data.

Step 1: Preparation of Reference Standard Solutions
  • Primary Stock: Accurately weigh 10.0 mg of 2-(4-Methoxy-2-nitrophenoxy)acetic acid reference standard using a microbalance (calibrated daily). Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL primary stock solution.

  • Self-Validating Check: Prepare a second, independent stock solution using the exact same procedure. Dilute both to 100 ng/mL and inject them sequentially. The response factors (Area/Concentration) must agree within ±2.0%. If they do not, discard both and re-weigh.

  • Working Solutions: Serial dilution of the verified primary stock in 50:50 Methanol:Water to create calibration levels ranging from 1.0 ng/mL to 1000 ng/mL.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm) to ensure high theoretical plate counts.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 4.5 with trace acetic acid if necessary).

  • Mobile Phase B: LC-MS grade Methanol.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B (Column Wash)

    • 4.5 - 5.5 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI- MRM)
  • Source Parameters: Capillary Voltage at 2.5 kV (Negative Mode); Desolvation Temperature at 400°C; Source Temperature at 150°C.

  • MRM Transitions:

    • Quantifier: m/z 226.0 → 182.0 (Collision Energy: 15 eV). Tracks the facile loss of the carboxylic CO₂.

    • Qualifier: m/z 226.0 → 150.0 (Collision Energy: 25 eV). Tracks deeper fragmentation of the nitroaromatic ring.

    • Acceptance Criteria: The ion ratio between the qualifier and quantifier must remain within ±15% across all samples[2].

Step 4: Execution of ICH Q2(R2) Validation Parameters
  • Specificity: Inject blank diluent and simulated matrix. Verify that no peaks with S/N > 3 elute at the retention time of the analyte (3.5 min)[2].

  • Linearity & Range: Inject the calibration curve (1.0 to 1000 ng/mL). Apply a 1/x weighted linear regression. The correlation coefficient (R²) must be ≥ 0.995, and back-calculated accuracies of calibrators must be within ±15% (±20% at LLOQ)[2][5].

  • Accuracy & Precision: Prepare Quality Control (QC) samples at Low (3.0 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations. Analyze in hexaplicate (n=6) across three separate days (Intermediate Precision). The %RSD must be ≤ 5.0%, and mean recovery must be between 95% and 105%[2][5].

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, November 2023. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Publications, June 2024. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of High-Purity 2-(4-Methoxy-2-nitrophenoxy)acetic Acid

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. In the synthesis of complex molecules, the quality of each building...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. In the synthesis of complex molecules, the quality of each building block, such as 2-(4-Methoxy-2-nitrophenoxy)acetic acid, can significantly impact reaction yields, impurity profiles of the final compound, and ultimately, the biological activity and safety of a potential therapeutic agent. This guide provides a comprehensive framework for benchmarking commercial suppliers of high-purity 2-(4-Methoxy-2-nitrophenoxy)acetic acid, empowering you to make informed procurement decisions based on rigorous scientific evaluation.

We will delve into the critical analytical techniques required for a thorough purity assessment, moving beyond the supplier's Certificate of Analysis (CoA) to a self-validating system of quality control. The methodologies described herein are designed to provide a multi-faceted view of product quality, encompassing not only the percentage purity but also the identification and quantification of process-related impurities.

Prominent Commercial Suppliers

Several chemical suppliers list 2-(4-Methoxy-2-nitrophenoxy)acetic acid and its isomers in their catalogs. While availability and listed purity can vary, some of the key suppliers include:

  • Sigma-Aldrich (Merck): A major supplier of a vast array of research chemicals, often providing detailed online documentation.

  • J&K Scientific: A global supplier of fine chemicals for research and development.[1]

  • TCI Chemicals: A manufacturer and distributor of specialty organic chemicals.

  • BLD Pharmatech & Enamine: Often available through platforms like MilliporeSigma, these suppliers offer a diverse range of building blocks for drug discovery.[2]

It is crucial to note that the nominal purity stated on a supplier's website or even on the CoA (e.g., "95%" or ">95.0%") may be determined by a single method and may not fully characterize the impurity profile.[3] Therefore, independent verification is paramount.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

A robust assessment of purity relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-resolution picture of the sample's composition.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Reporting Sample Receive Samples (Suppliers A, B, C) Prep Prepare Stock & Working Solutions in Acetonitrile/Water Sample->Prep HPLC HPLC-UV Analysis (Purity & Impurity Profiling) Prep->HPLC LCMS LC-MS Analysis (Impurity ID & Mass Verification) HPLC->LCMS Orthogonal Verification NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) HPLC->NMR Structural Confirmation Impurity Identify & Quantify Impurities LCMS->Impurity Purity Calculate % Purity (Area Normalization) NMR->Purity Report Generate Comparative Report & Supplier Scorecard Purity->Report Impurity->Report

Caption: Overall workflow for the comparative analysis of commercial samples.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

HPLC is the workhorse for purity determination of non-volatile organic compounds. A well-developed reverse-phase HPLC method can separate the main compound from structurally similar impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[4]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) provides excellent resolving power for aromatic acids.[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in ultrapure water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm. Aromatic nitro compounds typically have strong absorbance at this wavelength.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[4]

Rationale: The C18 stationary phase provides hydrophobic interactions, while the acetonitrile/water mobile phase allows for the separation of compounds based on their polarity. The gradient ensures that impurities with different polarities are effectively separated from the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for confirming the chemical structure of the main component and for identifying and quantifying impurities, especially isomers, which may be difficult to resolve by HPLC.

G I1 Isomeric Impurity (e.g., 2-methoxy-4-nitrophenoxy) I2 Starting Material (e.g., 4-methoxy-2-nitrophenol) Main 2-(4-Methoxy-2-nitrophenoxy)acetic acid

Sources

Comparative

X-Ray Crystallographic Validation of 2-(4-Methoxy-2-nitrophenoxy)acetic Acid: A Comprehensive Comparison Guide

Executive Summary In small molecule drug development, unambiguous structural elucidation is a non-negotiable prerequisite for establishing structure-activity relationships (SAR) and securing intellectual property. 2-(4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small molecule drug development, unambiguous structural elucidation is a non-negotiable prerequisite for establishing structure-activity relationships (SAR) and securing intellectual property. 2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS 109364-94-5) is a highly functionalized intermediate featuring an aryl ether linkage, a strongly electron-withdrawing ortho-nitro group, an electron-donating para-methoxy group, and a terminal carboxylic acid.

This guide provides an objective comparison of structural validation modalities for this compound, demonstrating why Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard. We detail a self-validating experimental workflow, explaining the physicochemical causality behind each protocol step to ensure rigorous scientific integrity.

Comparative Analysis of Structural Validation Modalities

While routine analytical techniques provide excellent bulk or solution-state data, they often fall short in definitively assigning 3D solid-state conformations. The table below quantitatively and qualitatively compares SC-XRD against alternative modalities for small molecule validation [1].

Analytical ModalityPrimary OutputResolution / AccuracySample Requirement3D ConformationAbsolute Stereochemistry
SC-XRD (Gold Standard) Electron density mapAtomic (<0.8 Å)0.1 – 0.5 mg (Single Crystal)High (Solid-State)Yes (via Flack Parameter)
NMR Spectroscopy Nuclear spin couplingAtomic (Connectivity)1 – 5 mg (Solution)Medium (Time-averaged)No (Requires chiral derivatization)
PXRD Bulk phase diffractionBulk Phase5 – 20 mg (Powder)Low (Fingerprint only)No
HRMS (LC-MS) Mass-to-charge ratioMolecular Mass (<5 ppm)<0.1 mg (Solution)NoneNo

Why SC-XRD is superior for this specific molecule: Solution-state NMR can confirm the connectivity of the phenoxyacetic acid core, but it cannot definitively capture the intramolecular steric clash between the ortho-nitro group and the ether oxygen. SC-XRD provides absolute spatial coordinates, revealing the exact torsion angles and the intermolecular hydrogen-bonding network of the carboxylic acid moiety—data critical for predicting solid-state stability and solubility.

Experimental Workflow: SC-XRD vs. Alternative Pathways

The following decision matrix illustrates the logical progression from synthesis to final structural validation.

Workflow A Synthesis of 2-(4-Methoxy- 2-nitrophenoxy)acetic acid B Initial QC: 1H/13C NMR & HRMS (Bulk Connectivity Validation) A->B Pass > 95% Purity C Single-Crystal Growth (Vapor Diffusion: EtOAc/Hexanes) B->C Supersaturation D SC-XRD Data Collection (Cryocooling at 100 K) C->D Diffraction-Quality Crystal E Structure Solution & Refinement (SHELXT / Olex2) D->E Phase Problem Solved F Self-Validation (CheckCIF & Orthogonal NMR) E->F R1 < 5%, wR2 < 15%

Workflow for the structural validation of small molecules via SC-XRD.
Protocol 1: Single-Crystal Growth via Vapor Diffusion

Growing a diffraction-quality crystal is a thermodynamic balancing act. For a molecule with both a hydrophobic aromatic core and a hydrophilic carboxylic acid, solvent selection is paramount.

  • Solvent Selection (Causality): Dissolve 5 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc). EtOAc is chosen because it easily solubilizes the polar functionalities without strongly outcompeting the carboxylic acid's ability to form hydrogen-bonded dimers.

  • Antisolvent Introduction: Place the open sample vial inside a larger, sealed vessel containing 3 mL of Hexanes (antisolvent).

  • Controlled Supersaturation (Causality): The highly volatile hexanes will slowly diffuse into the EtOAc solution over 3–5 days. This slow vapor diffusion minimizes rapid nucleation events, driving the system toward the growth of a few large, defect-free macroscopic crystals rather than a microcrystalline powder.

  • Crystal Harvesting: Harvest the crystals under a microscope using a highly viscous perfluoropolyether oil. Causality: The oil displaces surface solvent, preventing the crystal lattice from cracking due to rapid solvent evaporation when exposed to ambient air.

Protocol 2: SC-XRD Data Collection and Refinement
  • Cryocooling: Mount the oil-coated crystal on a microloop and immediately flash-cool it to 100 K using a liquid nitrogen stream. Causality: Cryocooling drastically reduces the thermal vibration (Debye-Waller factors) of the atoms, significantly enhancing the intensity of high-angle diffraction spots and yielding higher resolution data.

  • Data Integration: Collect diffraction frames using a microfocus Cu-K α or Mo-K α X-ray source. Integrate the raw frames to generate a list of reflections ( hkl ) and their intensities.

  • Structure Solution: Solve the phase problem using a dual-space algorithm like SHELXT [2]. Causality: Dual-space methods rapidly iterate between real space (electron density) and reciprocal space (diffraction data) to generate an ab initio structural model without requiring prior chemical knowledge.

  • Anisotropic Refinement: Refine the model using Olex2 [3]. Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids) to accurately model their directional thermal motion.

Mechanistic Insights and Data Interpretation

When analyzing the solved crystal structure of 2-(4-Methoxy-2-nitrophenoxy)acetic acid, specific intra- and intermolecular features must be validated against chemical logic:

  • The R22​(8) Carboxylic Acid Dimer: In the solid state, the terminal carboxylic acids will almost certainly pair up to form a centrosymmetric hydrogen-bonded dimer. This robust supramolecular synthon dictates the primary axis of the crystal lattice.

  • Steric Torsion of the Nitro Group: The ortho-nitro group sits adjacent to the ether oxygen. Due to electrostatic repulsion between the lone pairs of the ether oxygen and the partial negative charges of the nitro oxygens, the nitro group will be forced to twist out of the coplanar alignment with the benzene ring.

  • Methoxy Coplanarity: Conversely, the para-methoxy group will remain nearly coplanar with the aromatic ring to maximize p−π orbital overlap and electron donation.

Mechanism M1 Molecule A (Asymmetric Unit) HB R2,2(8) Motif (Carboxylic Acid Dimer) M1->HB O-H...O H-Bond Conf Intramolecular Torsion (Nitro group rotated out-of-plane due to ether steric clash) M1->Conf Steric Hindrance M2 Molecule B (Symmetry Generated) M2->HB O-H...O H-Bond Pack Global Crystal Packing (Pi-Pi Stacking & Dipole Interactions) HB->Pack Lattice Assembly Conf->Pack Determines Unit Cell

Logical relationship of intra- and intermolecular forces dictating crystal packing.

The Self-Validating Protocol System

A robust structural validation is not merely a software output; it is a self-validating system that requires orthogonal checks to ensure absolute trustworthiness.

  • Internal Crystallographic Validation (R-factors): The refinement must converge with an R1​ value of <5% and a wR2​ value of <15% . These metrics quantify the agreement between the experimental diffraction data and the theoretical diffraction calculated from your structural model. High R-factors indicate a flawed model (e.g., missed twinning or unresolved disorder).

  • Automated Structural Checking (CheckCIF): Prior to publication, the Crystallographic Information File (CIF) must be run through the IUCr's CheckCIF utility. This algorithm flags physical impossibilities (e.g., atoms too close together, missing symmetry). Rule of Trust: A high-quality structure must have zero unexplained "Level A" or "Level B" alerts.

  • Orthogonal Solution-State Confirmation: The solid-state model must be cross-referenced with solution-state 1 H NMR. If the SC-XRD model reveals a co-crystallized solvent molecule (e.g., a molecule of EtOAc trapped in the lattice), the bulk powder NMR must show a corresponding stoichiometric integration for EtOAc. If the NMR lacks the solvent peaks, the bulk powder is a different polymorph than the single crystal, necessitating further PXRD analysis.

References

  • On the complementarity of X-ray and NMR data National Institutes of Health (NIH) / PubMed Central[Link] [1]

  • SHELXT – Integrated space-group and crystal-structure determination Acta Crystallographica Section A: Foundations and Advances[Link] [2]

  • OLEX2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography[Link] [3]

Validation

Comparative Guide: Extraction Efficiencies for 2-(4-Methoxy-2-nitrophenoxy)acetic Acid Recovery from Aqueous Waste

Executive Summary & Physicochemical Context The recovery of highly functionalized aromatic carboxylic acids from aqueous waste streams is a critical challenge in pharmaceutical manufacturing and fine chemical synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

The recovery of highly functionalized aromatic carboxylic acids from aqueous waste streams is a critical challenge in pharmaceutical manufacturing and fine chemical synthesis. 2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS 109364-94-5) is a prime example of a complex intermediate whose loss to waste streams represents both an economic penalty and an environmental liability.

To design an efficient recovery system, we must first analyze the molecule's stereoelectronic profile. The molecule features a carboxylic acid moiety (typical pKa​ ~3.1), an ether linkage, a strongly electron-withdrawing ortho-nitro group, and a sterically bulky para-methoxy group. The nitro group increases the overall polarity of the aromatic system, making standard aliphatic solvents highly inefficient for extraction. Furthermore, the hydrolysis and degradation rates of phenoxy acids in aqueous systems are heavily dictated by pH and temperature, necessitating rapid and targeted recovery methodologies[1].

This guide objectively compares three field-proven extraction modalities—Conventional Liquid-Liquid Extraction (LLE), Reactive Extraction, and Solid-Phase Extraction (SPE)—providing the mechanistic causality and self-validating protocols required to scale these processes.

Decision Matrix: Selecting the Extraction Modality

The fundamental driver for selecting an extraction method is the pH of the aqueous waste stream relative to the pKa​ of the carboxylic acid.

  • Acidic Streams (pH < 2.5): The molecule exists primarily in its neutral, protonated state. Here, conventional physical solvation using polar solvents or hydrophobic adsorption onto polymeric resins is highly effective.

  • Neutral to Basic Streams (pH > 3.5): The molecule exists as a highly hydrated phenoxyacetate anion. Conventional solvents cannot overcome the hydration energy of the anion. In these cases, reactive extraction using amine carriers is mandatory to form a hydrophobic ion-pair complex[2].

Workflow Start Aqueous Waste Stream 2-(4-Methoxy-2-nitrophenoxy)acetic acid pH_Check Assess Waste Stream pH Start->pH_Check Low_pH pH < pKa (Acidic, < 3.0) Neutral Molecule pH_Check->Low_pH High_pH pH > pKa (Basic/Neutral) Ionized Molecule pH_Check->High_pH LLE Conventional LLE (e.g., n-Butanol / EtOAc) Low_pH->LLE SPE Solid-Phase Extraction (Macroporous Resin XAD-4) Low_pH->SPE Reactive Reactive Extraction (TOA / Amberlite LA-2 in Diluent) High_pH->Reactive

Workflow for selecting the optimal extraction modality based on aqueous waste pH.

Comparative Analysis of Extraction Modalities

A. Conventional Liquid-Liquid Extraction (LLE)

For highly acidic streams, polar organic solvents such as n-butanol or ethyl acetate are utilized. The high extraction performance of n-butanol is attributed to its polar characteristics and hydrophilic hydroxyl groups, which enhance solvation of the target molecule's ether and carboxylic oxygen atoms[3]. However, LLE is highly susceptible to emulsion formation if residual surfactants or process impurities are present.

B. Reactive Extraction (Ion-Pairing)

When adjusting the pH of large-volume waste streams is economically unviable, reactive extraction is the superior choice. This method utilizes a secondary or tertiary amine (e.g., Amberlite LA-2 or Trioctylamine) dissolved in an organic diluent (like butyl acetate). The selective separation relies on an interfacial chemical reaction where the amine protonates and forms a hydrophobic complex with the phenoxyacetate anion[4].

Mechanism AqPhase Aqueous Phase Phenoxyacetate (A⁻) + H⁺ Interface Liquid-Liquid Interface Protonation & Ion-Pair [R₃NH⁺ A⁻] AqPhase->Interface Diffusion OrgPhase Organic Phase Amine Extractant (R₃N) Solvated Complex Interface->OrgPhase Extraction OrgPhase->Interface Diffusion

Interfacial ion-pair formation mechanism during reactive extraction with amine carriers.

C. Solid-Phase Extraction (SPE)

For dilute aqueous streams (< 5 g/L), SPE using macroporous styrene-divinylbenzene resins (e.g., Amberlite XAD-4) offers the best concentration factor. The non-ionic resin captures the neutral phenoxyacetic acid via π−π interactions and van der Waals forces. It is easily regenerated using methanol or dilute sodium hydroxide.

Quantitative Performance Comparison
Extraction ModalityExtractant / SorbentOptimal pH RangeMax Extraction Efficiency (%)Primary MechanismScalability / Cost
Conventional LLE n-Butanol< 2.585 - 88%Physical SolvationHigh / Low
Reactive Extraction TOA in Butyl Acetate3.5 - 5.0> 96%Interfacial Ion-PairingMedium / High
Solid-Phase Extraction XAD-4 Resin< 2.592 - 95%Hydrophobic AdsorptionHigh / Medium

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation steps to confirm mass balance and system integrity.

Protocol 1: Reactive Extraction using Trioctylamine (TOA)

Causality: TOA is chosen over primary amines due to its lower aqueous solubility, preventing extractant loss into the waste stream. Butyl acetate is used as the diluent to solvate the resulting polar ion-pair complex effectively.

  • Phase Preparation: Prepare a 0.2 M solution of TOA in butyl acetate (Organic Phase).

  • Aqueous Conditioning: Adjust the aqueous waste stream containing 2-(4-Methoxy-2-nitrophenoxy)acetic acid to pH 4.0 ± 0.2 using 1M HCl or NaOH.

    • Validation Check: Measure pH post-adjustment. At pH 4.0, the acid is partially ionized, optimizing the kinetics of interfacial ion-pair formation while minimizing the risk of stable emulsions.

  • Extraction: Combine the organic and aqueous phases at an Organic:Aqueous (O:A) ratio of 1:1 in a jacketed separator funnel maintained at 25°C. Agitate mechanically at 500 rpm for 15 minutes.

  • Phase Separation: Cease agitation and allow 30 minutes for complete phase coalescence.

    • Validation Check: Inspect the interface. If a cloudy "third phase" forms (indicating limited solubility of the ion-pair in the diluent), add 5% v/v 1-octanol as a phase modifier and re-mix.

  • Quantification: Sample the aqueous raffinate. Analyze via HPLC-UV ( λ=254 nm) against a standard calibration curve to calculate the extraction efficiency ( E% ) via mass balance.

Protocol 2: Solid-Phase Extraction (SPE) with XAD-4 Resin

Causality: XAD-4 is a highly cross-linked, uncharged resin. By suppressing the ionization of the target molecule (lowering pH), we maximize the hydrophobic partition coefficient onto the resin matrix.

  • Resin Conditioning: Pack a glass chromatography column with XAD-4 polymeric resin. Condition the bed with 3 Bed Volumes (BV) of HPLC-grade methanol, followed immediately by 3 BV of acidified deionized water (pH 2.0).

  • Sample Loading: Adjust the aqueous waste stream to pH 2.0 using concentrated H2​SO4​ .

  • Adsorption Phase: Pump the acidified waste stream through the column at a controlled flow rate of 2 BV/hr.

    • Validation Check: Monitor the column effluent continuously using an inline UV flow cell. Define breakthrough capacity as the point where effluent concentration reaches 5% of the initial feed concentration ( C/C0​>0.05 ).

  • Desorption/Recovery: Elute the bound 2-(4-Methoxy-2-nitrophenoxy)acetic acid by passing 2 BV of 0.1 M NaOH through the column. The high pH instantly ionizes the molecule, breaking the hydrophobic interaction and eluting it as a concentrated sodium salt.

  • Regeneration: Wash the column with 3 BV of deionized water until the effluent pH returns to neutral, preparing the system for the next cycle.

References

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. NIH.
  • Recovery of Effective Acid from Waste Generated in the Anodic Oxidation Polishing Process: 2. Extraction Capability of Binary Solvent Systems. MDPI.
  • New extraction techniques on bioseparations: 1. Reactive extraction. SciSpace.
  • SELECTIVE SEPARATION OF BIOSYNTHETIC PRODUCTS BY PERTRACTION - CHALLENGE FOR THE “WHITE BIOTECHNOLOGY”. UB.ro.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Methoxy-2-nitrophenoxy)acetic acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-(4-Methoxy-2-nitrophenoxy)acetic Acid Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently encounter specialized synthetic interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 2-(4-Methoxy-2-nitrophenoxy)acetic Acid

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently encounter specialized synthetic intermediates like 2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS: 109364-94-5) in the development of benzoxazine derivatives and caged compounds[1]. While its utility in drug development is vast, its structural composition demands rigorous, causality-driven safety and disposal protocols. This molecule combines an electron-withdrawing nitroaromatic ring, a reactive ether linkage, and a corrosive carboxylic acid moiety. Improper disposal not only violates environmental regulations but poses severe kinetic and toxicological risks to laboratory personnel.

Hazard Assessment & Mechanistic Causality

To handle this compound safely, we must first understand the mechanistic causality behind its hazards:

  • Environmental Recalcitrance & Toxicity: The electron-withdrawing nature of the nitro group stabilizes the benzene ring against oxidative degradation, making nitroaromatics highly persistent in the environment ()[2]. Furthermore, cellular reduction of the nitro group generates reactive intermediates that induce DNA damage and oxidative stress ()[3].

  • Energetic Potential: Nitroaromatic compounds possess a high oxygen balance. When subjected to extreme heat or confined exothermic reactions, they can undergo rapid, energetic decomposition[3].

  • Acid-Base Reactivity: The acetic acid tail acts as a weak organic acid, capable of forming salts and reacting exothermically with strong bases or oxidizing agents ()[4].

Table 1: Quantitative Chemical Profile & Safety Implications

PropertyValueMechanistic Implication for Safety
Chemical Name 2-(4-Methoxy-2-nitrophenoxy)acetic acidTri-functional reactivity (nitro, ether, carboxylic acid).
CAS Number 109364-94-5Primary identifier for inventory and SDS tracking[5].
Molecular Formula C9H9NO6High oxygen content increases energetic decomposition risk.
Molecular Weight 227.17 g/mol Determines stoichiometric neutralization requirements.
Hazard Class Toxic, Irritant, Environmental HazardMandates strict RCRA Subtitle C disposal protocols[6].

Experimental & Operational Handling Protocols

Every protocol must be designed as a self-validating system to ensure operational integrity and safety.

Step-by-Step Spill Response Methodology:

  • Isolation & PPE: Evacuate non-essential personnel. Don chemical splash goggles, a flame-resistant lab coat, and heavy-duty nitrile gloves. Ensure all ignition sources are removed, as vaporized acidic or organic components can be combustible[4].

  • Containment: If the compound is in a solvent solution, surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use sawdust, as organic acids and nitroaromatics can react exothermically with combustible materials[4].

  • Neutralization (Self-Validating Step): Apply a weak base, such as sodium bicarbonate ( NaHCO3​ ), to the spill.

    • Validation Check: Observe the reaction closely. The cessation of effervescence (bubbling of CO2​ ) visually confirms that the acetic acid moiety has been fully neutralized.

  • Collection: Use non-sparking tools to sweep the neutralized, absorbed mixture into a compatible high-density polyethylene (HDPE) container[4].

Step-by-Step Disposal Workflows

Under the EPA's Resource Conservation and Recovery Act (RCRA), hazardous waste must be controlled from "cradle-to-grave" ()[6].

Step 1: Waste Segregation (Critical Causality)

  • Isolate from Reducing Agents: Never mix this waste with reducing agents (e.g., sodium borohydride, zinc dust). Causality: The nitro group is easily reduced to an amine in a highly exothermic reaction that can rapidly pressurize and rupture sealed containers[3].

  • Isolate from Strong Bases: Avoid mixing with concentrated NaOH or KOH. Causality: Rapid acid-base neutralization generates localized heating, which can trigger the energetic decomposition of the nitroaromatic ring.

  • Validation Check: After adding waste to a designated container, monitor it for 15 minutes. The absence of heat generation or container bulging confirms chemical compatibility.

Step 2: Packaging & Containment

  • Store the segregated waste in an amber glass or HDPE container to prevent UV-induced photolytic degradation.

  • Keep the primary container inside a secondary containment tray to capture potential leaks.

Step 3: RCRA Labeling

  • Label the container explicitly: "Hazardous Waste - Toxic/Corrosive - 2-(4-Methoxy-2-nitrophenoxy)acetic acid". Date the container the moment the first drop of waste is added to comply with accumulation time limits ()[7].

Step 4: Final Disposal via Incineration

  • Mandatory Method: Contact a licensed professional waste disposal service. The waste must be destroyed via a chemical incinerator equipped with an afterburner and a caustic scrubber[8].

  • Causality: Thermal incineration is the only reliable method to break the stable, recalcitrant nitroaromatic ring. However, combusting nitro groups generates highly toxic nitrogen oxide ( NOx​ ) gases. The afterburner ensures complete combustion, while the caustic scrubber neutralizes the acidic NOx​ emissions before they reach the atmosphere.

Mandatory Visualization

G Start Waste Generation: 2-(4-Methoxy-2-nitrophenoxy)acetic acid State Determine Physical State Start->State Solid Solid Waste (Contaminated PPE, Powders) State->Solid Liquid Liquid Waste (Solutions, Washings) State->Liquid Segregation Segregation: Isolate from Reducing Agents & Strong Bases Solid->Segregation Liquid->Segregation Packaging Packaging: Compatible HDPE/Glass Container Segregation->Packaging Labeling RCRA Labeling: 'Hazardous Waste - Toxic/Corrosive' Packaging->Labeling Disposal Final Disposal: Chemical Incineration (Afterburner & Scrubber) Labeling->Disposal

Figure 1: Operational workflow for segregation and disposal of nitroaromatic acid waste.

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation, NIH PubMed Central (PMC), [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview, US EPA, [Link]

  • Safety Data Sheet – Acetic Acid, INEOS Group, [Link]

  • RCRA EPA, Encamp, [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Methoxy-2-nitrophenoxy)acetic acid

Comprehensive Safety & Operational Guide: Handling 2-(4-Methoxy-2-nitrophenoxy)acetic Acid At the intersection of advanced drug development and laboratory safety, operational excellence requires more than just following...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 2-(4-Methoxy-2-nitrophenoxy)acetic Acid

At the intersection of advanced drug development and laboratory safety, operational excellence requires more than just following rules—it requires a mechanistic understanding of the chemicals we handle. 2-(4-Methoxy-2-nitrophenoxy)acetic acid (CAS: 109364-94-5) is a highly versatile organic building block utilized in the synthesis of complex pharmaceuticals[1]. However, its unique structural motifs—a nitroarene, an aryloxyacetic acid, and a methoxy group—combine to create specific toxicological and handling challenges.

This guide provides drug development professionals with a self-validating, step-by-step operational framework for safely handling this compound, ensuring both scientific integrity and personnel safety.

Mechanistic Hazard Analysis: Understanding the Causality

To effectively protect yourself, you must understand why this specific molecule poses a threat. The hazards of 2-(4-Methoxy-2-nitrophenoxy)acetic acid are directly linked to its chemical structure:

  • Oxidative Stress & Methemoglobinemia (The Nitro Group): The primary systemic risk stems from the nitro (-NO₂) group. In vivo, nitroaromatic compounds are enzymatically reduced by flavoproteins (such as NADPH-cytochrome P450 reductase) into reactive nitroso and hydroxylamine species[2]. These species enter an oxidation-reduction cycle within erythrocytes, oxidizing the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, forming methemoglobin[2][3]. This drastically impairs oxygen transport, leading to cellular hypoxia, cyanosis, fatigue, and potentially fatal respiratory depression[4].

  • Acidic Tissue Necrosis (The Carboxylic Acid): The aryloxyacetic acid moiety acts as a localized proton donor. Upon contact with physiological moisture (e.g., sweat on the skin, tears in the eyes), it causes localized pH drops. This leads to protein denaturation, lipid bilayer disruption, and acute contact dermatitis or severe ocular damage[5].

  • Lipophilic Dermal Penetration (The Methoxy Group): The electron-donating methoxy (-OCH₃) group increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity facilitates more rapid transport across the stratum corneum (the skin's outermost layer), exacerbating the systemic toxicity risks associated with the nitro group by increasing dermal absorption rates[6].

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, employers and researchers must assess workplace hazards and select appropriate PPE[7][8]. The following self-validating PPE matrix is mandatory for handling this compound.

PPE CategorySpecification / MaterialQuantitative Metric / StandardMechanistic Justification
Hand Protection Nitrile or Neoprene Gloves≥ 0.11 mm thickness (solid); ≥ 0.30 mm (solutions)Provides a non-polar barrier against lipophilic nitroaromatics and resists weak organic acids.
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating)Prevents acidic dust or solvent splashes from contacting the highly vascularized ocular mucosa.
Respiratory N95/P100 Particulate Respirator95% to 99.9% filtration efficiency (0.3 µm)Required if handling outside a fume hood to prevent inhalation of methemoglobinemia-inducing dust[4].
Body Protection Flame-Retardant Lab Coat100% Cotton or NomexMinimizes static generation (dust explosion risk) and prevents dermal accumulation.

Standardized Operational Workflow

Workflow N1 1. Pre-Operation Verify Fume Hood (0.4-0.6 m/s) & Don PPE N2 2. Weighing Use Anti-Static Spatula & Analytical Balance N1->N2 N3 3. Dissolution Add to Organic Solvent (e.g., DMF/DMSO) N2->N3 N4 4. Reaction Execution Monitor Temperature & Venting N3->N4 N5 5. Quenching & Workup Neutralize Acidic Byproducts N4->N5 N6 6. Waste Segregation Separate Halogenated vs Non-Halogenated N5->N6

Figure 1: Standardized operational workflow for handling 2-(4-Methoxy-2-nitrophenoxy)acetic acid.

Protocol: Safe Weighing and Dissolution

Objective: To safely transfer and dissolve the compound while minimizing aerosolization and static discharge.

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

    • Causality: This specific velocity range is optimal for capturing fine powders without creating turbulent eddies that could blow the toxic powder back into the user's breathing zone.

  • Static Mitigation: Ground the analytical balance. Use an anti-static weighing boat and a grounded, non-sparking spatula.

    • Causality: Nitroaromatic powders can generate static charge. Static discharge causes the powder to scatter, drastically increasing the risk of inhalation and subsequent methemoglobinemia[4].

  • Transfer: Carefully weigh the required mass of 2-(4-Methoxy-2-nitrophenoxy)acetic acid[1]. Close the draft shield immediately after transfer.

    • Causality: Allowing the microbalance to stabilize with closed doors contains any microscopic aerosolized dust within the enclosed micro-environment.

  • Dissolution: Transfer the solid to the reaction vessel. Add the chosen organic solvent (e.g., DMF, DMSO, or DCM) slowly down the side of the vessel.

    • Causality: Rapid addition of solvent displaces air quickly, which can aerosolize the fine acidic powder. Slow addition ensures the powder is wetted and suppressed safely.

  • Decontamination: Rinse the spatula and weighing boat with a compatible solvent (e.g., acetone) directly into a designated organic waste container before removing them from the fume hood.

    • Causality: Prevents the migration of toxic nitroaromatic residues into the general laboratory environment.

Spill Response & Disposal Plan

Immediate Spill Mitigation (Solid Powder)
  • Isolate: Evacuate personnel from the immediate vicinity and ensure fume hood sashes are lowered to maximize draft capture.

  • Suppress: Do NOT sweep dry.

    • Causality: Dry sweeping aerosolizes the nitroaromatic dust, drastically increasing the risk of inhalation and systemic toxicity[3]. Lightly mist the spill with water or a low-volatility solvent to suppress dust generation.

  • Collect: Use damp, inert absorbent pads to collect the wetted material. Place all contaminated materials into a compatible, sealable hazardous waste container.

  • Sanitize: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual aryloxyacetic acid, followed by a thorough water rinse.

Disposal Logistics
  • Segregation: Do not mix with strong reducing agents (due to the nitro group's reactivity) or strong bases (to prevent uncontrolled exothermic neutralization).

  • Labeling: Label clearly as "Hazardous Organic Waste: Contains Nitroaromatic Acid."

  • Regulatory Compliance: Dispose of in accordance with local environmental regulations. Incineration by a licensed facility is mandatory, as nitroaromatics are highly toxic to aquatic ecosystems and resist natural biodegradation[2].

References

  • EN300-1828090 - EnamineStore: 2-(4-methoxy-2-nitrophenoxy)acetic acid. EnamineStore.
  • 1878-88-2 | 2-(3-Nitrophenoxy)acetic acid. BLD Pharm.
  • Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration (OSHA).
  • 29 CFR 1910.132 -- General requirements. eCFR.
  • Dinitrotoluenes (DNT) (85-109) | NIOSH. Centers for Disease Control and Prevention (CDC).
  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR) / GovInfo.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Chapter 28 EXPLOSIVES AND PROPELLANTS. US Gov Cloud API.
  • RoC Background Document for Nitrobenzene. National Toxicology Program (NIH).

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